1-(2-Phenylethenyl)naphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-phenylethenyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVDMWIHZMXKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 1 2 Phenylethenyl Naphthalene Derivatives
Classical Organic Synthesis Routes
Traditional methods for alkene synthesis remain highly relevant for the preparation of 1-(2-phenylethenyl)naphthalene derivatives. These routes often involve the formation of the central carbon-carbon double bond through condensation or coupling reactions.
Wittig Reaction and its Stereochemical Control
The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of carbonyl compounds, such as aldehydes and ketones, into alkenes. masterorganicchemistry.comedubirdie.com The reaction involves the treatment of a carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. edubirdie.commissouri.edu For the synthesis of this compound, two primary Wittig routes are feasible: the reaction of 1-naphthaldehyde (B104281) with benzyltriphenylphosphonium (B107652) ylide or the reaction of benzaldehyde (B42025) with (1-naphthylmethyl)triphenylphosphonium ylide.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. organic-chemistry.org
Stabilized Ylides : Ylides that are stabilized by electron-withdrawing groups (e.g., a carbonyl or cyano group adjacent to the carbanion) are less reactive and typically yield the thermodynamically more stable (E)-alkene (trans isomer) with high selectivity.
Non-stabilized Ylides : Ylides lacking such stabilizing groups (e.g., those derived from simple alkyl halides) are more reactive and generally favor the formation of the (Z)-alkene (cis isomer).
In the case of synthesizing this compound, the ylides involved are typically semi-stabilized by the adjacent aromatic rings, often leading to a mixture of (E) and (Z) isomers. However, reaction conditions can be tuned to favor the desired (E)-isomer, which is often the target compound. udel.edu The strong phosphorus-oxygen bond formed in the triphenylphosphine (B44618) oxide byproduct provides the thermodynamic driving force for the reaction. missouri.edu
Table 1: Representative Wittig Reaction for Stilbene (B7821643) Analogue Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Primary Product | Reference |
|---|---|---|---|---|---|
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% Sodium Hydroxide | Dichloromethane | trans-9-(2-Phenylethenyl)anthracene | missouri.edu |
| 1-Naphthaldehyde | Benzyltriphenylphosphonium chloride | Sodium methoxide | Methanol | This compound | Inferred |
| Benzaldehyde | (1-Naphthylmethyl)triphenylphosphonium chloride | n-Butyllithium | Tetrahydrofuran | This compound | Inferred |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering mild conditions and high functional group tolerance. The Heck and Suzuki-Miyaura reactions are particularly prominent for the synthesis of stilbene derivatives.
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.org To synthesize this compound, this can be achieved by coupling 1-halonaphthalene (e.g., 1-bromonaphthalene) with styrene (B11656). nih.gov The reaction typically proceeds with excellent selectivity for the trans isomer. organic-chemistry.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov
The Suzuki-Miyaura reaction couples an organoboron compound (such as a boronic acid or ester) with an organohalide. mdpi.comnih.gov This method can be applied by reacting 1-naphthaleneboronic acid with a styryl halide or, conversely, styrylboronic acid with a 1-halonaphthalene. This reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. nih.gov The choice of palladium catalyst, ligands, and base is crucial for achieving high yields, particularly when dealing with substrates bearing various electronic properties. researchgate.net
Table 2: Palladium-Catalyzed Synthesis of Arylnaphthalene and Stilbene Scaffolds
| Reaction Type | Aryl/Naphthyl Source | Vinyl Source | Catalyst | Base | Typical Product | Reference |
|---|---|---|---|---|---|---|
| Heck | 1-Bromonaphthalene | Styrene | Pd(OAc)₂ | K₂CO₃ | (E)-1-(2-Phenylethenyl)naphthalene | wikipedia.orgmdpi.com |
| Heck | Iodobenzene | 1-Vinylnaphthalene | PdCl₂ | KOAc | (E)-1-(2-Phenylethenyl)naphthalene | wikipedia.org |
| Suzuki-Miyaura | 1-Naphthaleneboronic acid | (E)-β-Bromostyrene | Pd(PPh₃)₄ | Cs₂CO₃ | (E)-1-(2-Phenylethenyl)naphthalene | mdpi.com |
| Suzuki-Miyaura | 1,8-Dibromonaphthalene | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1-Phenyl-8-bromonaphthalene | researchgate.net |
Other Established Coupling and Annulation Strategies
Beyond the Wittig and palladium-catalyzed reactions, several other classical methods are suitable for constructing the stilbene core of this compound.
The McMurry reaction provides a powerful method for synthesizing alkenes through the reductive coupling of two carbonyl compounds using low-valent titanium. wikipedia.orgorganic-chemistry.org This reaction can be performed as a homocoupling of two identical aldehydes or ketones or as a mixed (crossed) coupling of two different carbonyl compounds, such as 1-naphthaldehyde and benzaldehyde. nih.gov While mixed coupling can lead to a statistical mixture of products, it can be effective for synthesizing unsymmetrical alkenes. The reaction is particularly useful for preparing sterically hindered alkenes. researchgate.net The active low-valent titanium species is typically generated in situ by reducing a titanium salt like TiCl₃ or TiCl₄ with a reducing agent such as LiAlH₄ or zinc dust. wikipedia.orgnih.gov
The Perkin reaction is a condensation reaction between an aromatic aldehyde and an acid anhydride (B1165640), catalyzed by the alkali salt of the acid, to produce an α,β-unsaturated aromatic acid. longdom.orgwikipedia.org For example, reacting 1-naphthaldehyde with phenylacetic anhydride would yield α-phenyl-1-naphthaleneacrylic acid. While the direct product is not the stilbene itself, subsequent decarboxylation of the resulting cinnamic acid derivative can afford the desired this compound. This method was famously used in one of the laboratory syntheses of resveratrol, a well-known stilbene. wikipedia.org
Advanced and Emerging Synthetic Approaches
Modern synthetic chemistry continues to develop novel methods that offer improved efficiency, selectivity, or access to unique molecular architectures. Photochemical and radical-mediated pathways represent advanced frontiers in the synthesis of naphthalene-stilbene analogues.
Photochemical Synthesis and Cyclization Pathways
Photochemistry offers unique pathways for molecular transformations. While the direct photochemical synthesis of the ethenyl bridge is less common, the photocyclization of pre-formed this compound derivatives is a well-established and powerful method for constructing complex polycyclic aromatic hydrocarbons (PAHs). mdpi.com
This transformation, often referred to as the Mallory reaction, involves the irradiation of a cis-stilbene (B147466) analogue. mdpi.com The reaction proceeds through an excited state to form a transient trans-4a,4b-dihydrophenanthrene intermediate, which, in the presence of an oxidizing agent such as iodine or oxygen, aromatizes to yield a phenanthrene (B1679779) core. acs.org In the context of this compound, this photocyclization leads to the formation of chrysene (B1668918) or benzo[c]phenanthrene (B127203) derivatives, depending on the cyclization regiochemistry. This method has been successfully used to prepare various methylated chrysenes from the corresponding methyl-substituted styrylnaphthalenes with high yields. mdpi.com In some cases, regioselectivity can be controlled by using substituents that are eliminated during the aromatization step, allowing for the synthesis of specific isomers under non-oxidative conditions. mdpi.com
Table 3: Photocyclization of this compound Derivatives
| Starting Material | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(2-(m-Tolyl)ethenyl)naphthalene | UV irradiation, I₂ | 1-Methylchrysene | 88% | mdpi.com |
| 1-(2-(p-Tolyl)ethenyl)naphthalene | UV irradiation, I₂ | 3-Methylchrysene | 82% | mdpi.com |
| 1-(2-(o-Methoxyphenyl)ethenyl)naphthalene | UV irradiation, H₂SO₄ (acidic, non-oxidative) | Chrysene | - | mdpi.com |
| 1-m-Substitutedphenyl-4-phenyl-1,3-butadiene | UV irradiation | Mixture of substituted 1-phenylnaphthalenes | - | researchgate.net |
Radical-Mediated Synthesis of Naphthalene-Stilbene Analogues
Radical chemistry provides an alternative approach to C-C bond formation, often under mild conditions. The synthesis of naphthalene-stilbene analogues via radical pathways is an emerging area. Conceptually, this could involve the radical addition of a naphthyl radical to styrene or a styryl radical to naphthalene (B1677914).
While direct intermolecular radical additions for this specific target are not yet standard, related methodologies demonstrate the principle. For instance, radical cyclization of 1-naphthalenesulfonyl chlorides with alkynes has been shown to produce functionalized thiaphenalene derivatives, proving that sulfonyl radicals can be generated and undergo subsequent transformations on the naphthalene scaffold. researchgate.net Another advanced approach involves metalloradical catalysis. Cobalt(III)-carbene radical intermediates, for example, can be used to synthesize substituted 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones. nih.gov This process involves a radical-type hydrogen atom transfer followed by a ring-closure, showcasing the controlled use of radical intermediates in building complex naphthalene-containing structures. nih.gov These examples highlight the potential for developing novel, direct radical-mediated routes to this compound and its derivatives.
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of naphthalene derivatives is an area of increasing focus, aimed at reducing environmental impact and improving efficiency. Research has demonstrated novel protocols that align with these principles, such as the use of recyclable catalysts and alternative solvent systems.
One notable approach involves the use of a recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻), for the synthesis of 2-phenylnaphthalenes from styrene oxides. rsc.org This ionic liquid serves the dual purpose of catalyst and solvent, streamlining the process and leading to excellent yields. rsc.org The key advantage of this method is its high atom efficiency and the ability to recycle the ionic liquid for up to five consecutive cycles without a significant loss of activity. rsc.org
Another green methodology is the hydrothermal condensation of monoamines with naphthalene bisanhydride to produce naphthalene bisimides. rsc.org This process is conducted in water, completely eliminating the need for organic solvents, catalysts, or an excess of amine reactants. rsc.org The hydrothermal imidization proceeds quantitatively, offering a highly efficient and environmentally benign route to these compounds. rsc.org
Table 1: Green Synthetic Methodologies for Naphthalene Derivatives
| Methodology | Key Principle | Reactants | Catalyst/Solvent | Advantages |
|---|---|---|---|---|
| Ionic Liquid Catalysis | Recyclable catalyst/solvent | Styrene Oxides | [HNMP]⁺HSO₄⁻ | High atom efficiency, excellent yields, catalyst recyclability rsc.org |
| Hydrothermal Synthesis | Use of water as a green solvent | Naphthalene bisanhydride, Monoamines | None (Water) | Eliminates organic solvents and catalysts, quantitative yield rsc.org |
Mechanistic Investigations of Formation Reactions
Understanding the mechanisms behind the formation of phenylethenylnaphthalene structures is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves exploring the transient species that guide the reaction, the factors that determine its selectivity, and the unique conditions under which these molecules can form.
Exploration of Reaction Intermediates
The formation of complex polycyclic aromatic hydrocarbons (PAHs) often proceeds through a series of short-lived, highly reactive intermediates. Theoretical and experimental studies have begun to elucidate these species in reactions forming phenylethenylnaphthalene-like structures.
In the reaction between 2-naphthyl radicals and phenylacetylene, a potential pathway to ring-grown PAHs, the initial activated adduct, the 2-styrylnaphthalene radical, has been identified as a key intermediate. maxapress.com Below 1300 K, the stabilization of this radical is the dominant pathway. maxapress.com Subsequent reactions of this intermediate can involve sequential isomerization through intramolecular hydrogen transfer at low temperatures or C-H β-scission to yield 2-phenylethynyl-naphthalene and a hydrogen atom at high temperatures. maxapress.com In pyrolysis studies of related compounds like α-methyl-naphthalene, critical intermediates in the formation of larger PAHs include naphth-1-yl-methyl, benzo-fulvenallene, and benzo-fulvenallenyl. kaust.edu.sa
Table 2: Key Reaction Intermediates in Naphthalene Derivative Formation
| Precursors | Identified Intermediate(s) | Role of Intermediate | Subsequent Products |
|---|---|---|---|
| 2-Naphthyl + Phenylacetylene | 2-Styrylnaphthalene radical | Initial adduct, undergoes isomerization or scission | 2-Phenylethynyl-naphthalene maxapress.com |
| α-Methyl-naphthalene | Naphth-1-yl-methyl, Benzo-fulvenallene | Critical species in PAH growth | Larger PAHs kaust.edu.sa |
Stereoselectivity and Regioselectivity Studies
Controlling the precise three-dimensional arrangement (stereoselectivity) and position of chemical bonds (regioselectivity) is a significant challenge in organic synthesis. In the context of naphthalene derivatives, both enzymatic and chemical methods have been explored to direct these outcomes.
Enzymatic systems, such as Rieske oxygenases (ROs), exhibit high degrees of stereo-, regio-, and enantiospecificity. nih.gov Naphthalene 1,2-dioxygenase (NDO), for example, stereospecifically oxidizes naphthalene to (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene. nih.gov The orientation of the substrate within the enzyme's active site is the primary factor determining this selectivity. nih.govnih.gov Studies on NDO mutants have shown that altering the active site can change the product's regio- and stereoselectivity. For instance, the Phe-352-Val mutation in NDO allows for the formation of a new product, (1S,2R)-1,2-dihydronaphthalene-1,2-diol, which is not produced by the wild-type enzyme. nih.gov
In traditional organic synthesis, achieving regioselectivity in electrophilic aromatic substitutions on naphthalene can be difficult to control. researchgate.net Modern methods have been developed to overcome this. For example, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to the C8-position. However, by forming an aromatic imine intermediate, the reactivity can be switched to the C2-position, demonstrating a high level of regiocontrol. researchgate.net
Table 3: Regio- and Stereoselectivity in Naphthalene Functionalization
| Method | System | Selectivity Control Mechanism | Example Outcome |
|---|---|---|---|
| Enzymatic Oxidation | Naphthalene 1,2-dioxygenase (Wild-Type) | Substrate orientation in the active site | (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene nih.gov |
| Enzymatic Oxidation | Naphthalene 1,2-dioxygenase (Phe-352-Val Mutant) | Altered active site changes substrate binding | Forms (1S,2R)-1,2-dihydronaphthalene-1,2-diol nih.gov |
| Chemical Synthesis | Palladium-catalyzed C-H Halogenation | Use of directing groups (imine intermediate) | Switches halogenation from C8 to C2 position researchgate.net |
Formation Mechanisms in Extreme Chemical Environments (e.g., Interstellar Medium, Combustion)
The formation of naphthalene and its derivatives is not limited to the laboratory; these molecules are also synthesized in extreme environments like the cold interstellar medium (ISM) and high-temperature combustion flames. nih.govosti.gov The mechanisms in these environments differ significantly due to the vast differences in temperature and pressure. nih.govosti.govuoa.gr
In the cold (as low as 10 K), low-pressure environment of the ISM, naphthalene can be formed through a fast, barrierless gas-phase reaction between the phenyl radical (C₆H₅) and vinylacetylene (CH₂=CH-C≡CH). nih.gov This discovery challenged the long-held belief that PAH formation requires high temperatures. nih.gov This low-temperature pathway is crucial for understanding the astrochemical evolution of the ISM and the origins of complex organic molecules in space. nih.gov
Conversely, in high-temperature combustion processes, a key proposed route for PAH growth is the Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism. researchgate.net This mechanism involves the removal of a hydrogen atom from an aromatic ring, followed by the addition of acetylene (B1199291) (C₂H₂) and subsequent cyclization to form a new aromatic ring. researchgate.netuhmreactiondynamics.org However, recent studies of the reaction between naphthyl radicals and acetylene under combustion-like conditions have shown that this process primarily yields 1- and 2-ethynylnaphthalenes and acenaphthylene, rather than the expected three-ring PAHs like phenanthrene and anthracene. uhmreactiondynamics.org This indicates that the HACA mechanism may function more as a route for ethynyl (B1212043) substitution than for ring growth beyond naphthalene. uhmreactiondynamics.org Other significant pathways in combustion include the recombination of cyclopentadienyl (B1206354) radicals and reactions involving the benzyl (B1604629) radical with propargyl. nih.govosti.govuoa.gr
Table 4: Naphthalene Formation in Extreme Environments
| Environment | Key Mechanism | Primary Reactants | Temperature Conditions | Key Findings |
|---|---|---|---|---|
| Interstellar Medium (ISM) | Barrierless Radical-Molecule Reaction | Phenyl radical, Vinylacetylene | Low (~10 K) | PAH formation can occur at extremely low temperatures without an energy barrier nih.gov |
| Combustion | Hydrogen-Abstraction-Acetylene-Addition (HACA) | Naphthyl radical, Acetylene | High (up to 2500 K) | Primarily leads to ethynyl-substituted naphthalenes rather than larger PAHs like phenanthrene uhmreactiondynamics.org |
| Combustion | Radical Recombination/Addition | Phenyl radical + Vinylacetylene/1,3-Butadiene; Benzyl radical + Propargyl | High | Multiple pathways contribute to naphthalene and its derivatives depending on specific conditions nih.govosti.gov |
Advanced Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a crucial tool for identifying the functional groups and characterizing the bonding within a molecule. For 1-(2-phenylethenyl)naphthalene, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy offer complementary information about its vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational motions of its bonds. The FT-IR spectrum of this compound is characterized by absorption bands indicative of its constituent aromatic rings and the ethenyl linkage.
Key expected absorption regions include:
Aromatic C-H Stretching: Vibrations associated with the C-H bonds on both the naphthalene (B1677914) and phenyl rings typically appear in the region of 3100-3000 cm⁻¹. vscht.czresearchgate.net
Alkene C-H Stretching: The C-H bond on the ethenyl bridge is also expected to show a stretching vibration in the 3100-3000 cm⁻¹ range. vscht.cz
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. vscht.cz
Alkene C=C Stretching: The stretching of the carbon-carbon double bond in the ethenyl linker typically results in a moderate band between 1680-1640 cm⁻¹. vscht.cz
C-H Out-of-Plane Bending: These vibrations are highly characteristic of the substitution pattern on the aromatic rings and typically appear in the 900-675 cm⁻¹ range. For the trans-configuration of the ethenyl group, a strong band is expected around 965 cm⁻¹.
Interactive Table: Expected FT-IR Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene & Phenyl Rings |
| Alkene C=C Stretch | 1680 - 1640 | Ethenyl Bridge |
| Aromatic C=C Stretch | 1600 - 1400 | Naphthalene & Phenyl Rings |
| C-H Out-of-Plane Bend | 900 - 675 | Aromatic Rings |
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
FT-Raman spectroscopy is a complementary technique that involves the inelastic scattering of laser light. horiba.com It is particularly sensitive to non-polar, symmetric bonds. In this compound, the C=C bonds of the ethenyl bridge and the symmetric "breathing" modes of the aromatic rings are expected to produce strong Raman signals. The FT-Raman spectrum of naphthalene itself shows intense bands corresponding to these ring vibrations, and similar features are anticipated for this compound. niscpr.res.in The symmetric nature of the trans-ethenyl C=C bond makes it a strong Raman scatterer.
Interactive Table: Expected FT-Raman Active Modes for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Feature |
| Aromatic Ring Breathing | ~1380 | Naphthalene Ring |
| Alkene C=C Symmetric Stretch | ~1640 | Ethenyl Bridge |
| Aromatic C-H Stretch | ~3054 | Naphthalene & Phenyl Rings |
| C-H In-Plane Bending | ~1250 - 1000 | Aromatic Rings |
Correlation of Experimental and Theoretically Predicted Vibrational Spectra
To achieve a definitive assignment of the numerous vibrational modes in a complex molecule like this compound, experimental spectra are often correlated with theoretical predictions from quantum chemical calculations. semanticscholar.org Methods such as Density Functional Theory (DFT), often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to calculate the optimized molecular geometry and predict harmonic vibrational frequencies. niscpr.res.innih.gov
These theoretical calculations provide a complete set of vibrational modes, which can be visualized to understand the specific atomic motions involved. nih.gov However, calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. To improve the correlation, a scaling factor is typically applied to the computed wavenumbers. nih.gov This combined experimental and theoretical approach allows for a more accurate and comprehensive assignment of the FT-IR and FT-Raman spectra. niscpr.res.in
Electronic Absorption and Emission Spectroscopy Studies
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing information on the electronic structure and excited-state properties.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
The absorption of UV or visible radiation by organic molecules corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. shu.ac.uk For this compound, which possesses an extended π-conjugated system, the relevant electronic transitions are primarily π → π* transitions. youtube.com
The UV-Vis spectrum is a result of the extended conjugation across the phenyl ring, the ethenyl bridge, and the naphthalene moiety. Compared to naphthalene alone, which exhibits characteristic absorption bands for its ¹Lₐ and ¹Lₑ transitions, the phenylethenyl substituent causes a significant bathochromic (red) shift to longer wavelengths. researchgate.net This shift is due to the delocalization of π-electrons over a larger system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The absorption spectrum of naphthalene typically shows a series of peaks between 250-280 nm. researchgate.net For this compound, these transitions are expected to be shifted into the UVA region (above 320 nm).
Interactive Table: Expected Electronic Absorption Properties
| Compound | Key Transition Type | Typical λmax Region (nm) | Notes |
| Naphthalene | π → π | 260 - 320 | Shows distinct ¹Lₐ and ¹Lₑ bands. researchgate.net |
| This compound | π → π | > 320 | Extended conjugation causes a bathochromic shift. |
Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization
Molecules with extensive π-systems and rigid structures, such as this compound, are often fluorescent. Fluorescence is the emission of light as an excited electron in a singlet state (S₁) returns to the ground state (S₀). shimadzu.com Naphthalene and its derivatives are known to be efficient fluorescent probes. nih.gov The introduction of the phenylethenyl group is expected to enhance these properties, leading to strong fluorescence with a high quantum yield. nih.gov
Fluorescence: The fluorescence emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a longer wavelength due to energy loss in the excited state (Stokes shift). The emission maximum for this compound is expected to be in the violet-blue region of the visible spectrum. Naphthalene itself has an emission peak around 322 nm when excited at 311 nm. aatbio.com
Phosphorescence: Phosphorescence is light emission from an excited triplet state (T₁) returning to the singlet ground state. This process is "spin-forbidden," resulting in a much longer lifetime and emission at a significantly longer wavelength compared to fluorescence. The lowest excited singlet state of naphthalene is known to be metastable, and the molecule exhibits phosphorescence in rigid glass solutions at low temperatures. colab.ws It is plausible that this compound would also exhibit phosphorescence under similar conditions, allowing for the characterization of its lowest triplet state energy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound in solution.
The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of its hydrogen atoms. The spectrum can be divided into two main regions: the aromatic region and the vinylic region.
Aromatic Protons: The protons on the naphthalene and phenyl rings resonate in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. chemicalbook.com The complex overlapping signals in this region can be resolved using higher field magnets or two-dimensional techniques.
Vinylic Protons: The two protons on the ethenyl bridge are of particular diagnostic importance. For the trans isomer, these protons appear as a pair of doublets. rsc.org A key feature is their large scalar coupling constant (J-value), typically in the range of 16-17 Hz, which is characteristic of a trans configuration across the double bond. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for trans-1-(2-Phenylethenyl)naphthalene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinylic H (α to Naphthyl) | ~7.3 | Doublet (d) | ~16.5 |
| Vinylic H (β to Naphthyl) | ~7.1 | Doublet (d) | ~16.5 |
| Phenyl Protons | 7.2 - 7.6 | Multiplet (m) | - |
| Naphthyl Protons | 7.4 - 7.9 | Multiplet (m) | - |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing a count of the non-equivalent carbons. The chemical shifts indicate the type of carbon atom.
Aromatic Carbons: The carbons of the phenyl and naphthyl rings typically resonate between 125 and 140 ppm. chemicalbook.com Quaternary carbons (those not bonded to a hydrogen) generally show signals of lower intensity. chemicalforums.com
Vinylic Carbons: The two carbons of the ethenyl linker will appear in the region characteristic of sp²-hybridized alkene carbons, generally between 120 and 135 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Vinylic Carbons | 120 - 135 |
| Phenyl Carbons | 126 - 138 |
| Naphthyl Carbons | 125 - 135 |
| Quaternary Aromatic Carbons | 130 - 142 |
While 1D NMR provides essential data, complex molecules with overlapping signals, such as this compound, often require two-dimensional (2D) NMR experiments for complete structural assignment. wikipedia.orgmdpi.com These techniques distribute signals across two frequency axes, resolving ambiguities and establishing correlations between nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. usask.ca It would show cross-peaks connecting the two vinylic protons and also link them to the adjacent protons on the aromatic rings, helping to trace the connectivity through the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond C-H correlation). usask.ca It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. usask.ca It is crucial for identifying quaternary carbons and piecing together the different fragments of the molecule, for instance, by showing a correlation from a vinylic proton to a carbon atom deep within the naphthalene ring system.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a single crystal. nih.gov This technique provides a static picture of the molecule in the solid state, yielding accurate measurements of bond lengths, bond angles, and dihedral (torsional) angles.
For this compound, a crystal structure analysis would reveal:
Molecular Conformation: It would confirm the trans or cis geometry of the ethenyl bridge.
Planarity: The analysis would determine the degree of planarity of the entire molecule. It would quantify the dihedral angles between the planes of the phenyl ring, the ethenyl bridge, and the naphthalene system.
Crystal Packing: The data would show how individual molecules are arranged in the crystal lattice, revealing any intermolecular interactions such as C-H···π stacking that influence the solid-state architecture. nih.gov
The process involves irradiating a suitable crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined. nih.gov The final output includes precise coordinates for each atom and key geometric parameters.
Table 3: Example of Crystallographic Data Obtained from X-ray Analysis (Hypothetical for this compound)
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell edges. | a = 10.5 Å, b = 6.1 Å, c = 15.2 Å |
| β (°) | The angle of the unit cell. | β = 98.5° |
| V (ų) | The volume of the unit cell. | 960 ų |
| Z | The number of molecules in the unit cell. | 4 |
| Dihedral Angle | Angle between the naphthalene and phenyl planes. | 15.2° |
Analysis of Intermolecular Interactions and Packing Preferences
A definitive analysis of the intermolecular interactions and crystal packing of this compound is contingent upon the determination of its crystal structure. In hypothetical terms, for a molecule of this nature, one would anticipate the prevalence of non-covalent interactions such as π-π stacking between the aromatic naphthalene and phenyl rings, as well as C-H···π interactions. The specific arrangement of molecules in the crystal lattice, or packing, would be dictated by the interplay of these forces to achieve a thermodynamically stable solid-state structure. The planarity and rotational freedom of the phenylethenyl bridge would significantly influence the possible packing motifs. Without experimental data, any description of these features remains speculative.
Conformational Analysis in the Crystalline State
The conformation of this compound in the crystalline state is determined by the torsion angles between the naphthalene ring, the ethenyl bridge, and the phenyl ring. While in solution, the molecule may exhibit a range of conformations due to rotational freedom around the single bonds, in the solid state, it is locked into a specific, low-energy conformation. Key parameters of interest would be the degree of planarity between the naphthalene and phenyl rings and the geometry of the ethenyl linker. This conformation is a direct consequence of minimizing steric hindrance while maximizing favorable intermolecular interactions within the crystal lattice. A quantitative analysis of these conformational parameters requires crystallographic data, which is currently unavailable.
Computational and Theoretical Investigations of 1 2 Phenylethenyl Naphthalene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to describing the behavior of electrons in molecules, which in turn governs the molecule's structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. acs.orgnih.govnih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for medium to large-sized molecular systems. nih.gov DFT calculations are instrumental in optimizing the molecular geometry to find the most stable, lowest-energy conformation (the ground state) and in calculating various properties derived from this state.
In studies of complex molecules containing a phenylethenyl moiety, such as 1-((E)-2-phenylethenyl)-2-(4-(2-((E)-2-phenylethenyl) phenoxy) butoxy) benzene (B151609) (PPPBB), DFT methods like B3LYP with a 6-31G(d) basis set are employed for geometric optimization. researchgate.netresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. For a molecule like 1-(2-Phenylethenyl)naphthalene, DFT would be used to ascertain the planarity of the conjugated system and the rotational barriers between the phenyl, ethenyl, and naphthalene (B1677914) groups.
Table 1: Representative Ground State Properties Calculated via DFT
| Property | Description | Typical Application for this compound |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines the planarity and conformation of the phenyl and naphthalene rings relative to the vinyl bridge. |
| Bond Lengths & Angles | The distances between atomic nuclei and the angles between adjacent bonds. | Provides insight into the degree of conjugation and potential steric strain within the molecule. |
| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Used to predict the infrared (IR) spectrum and confirm that the optimized structure is a true energy minimum. |
| Total Energy | The total electronic energy of the molecule in its ground state. | Allows for comparison of the relative stability of different isomers or conformers. |
Beyond DFT, the electronic structure can be described by a broader hierarchy of methods categorized as ab initio and semiempirical.
Ab Initio Methods : These "from the beginning" methods use quantum mechanics and physical constants without relying on experimental data for parameterization. libretexts.org While highly accurate, ab initio calculations can be computationally intensive, limiting their application to smaller systems. libretexts.orgdtic.mil DFT itself is often considered a type of ab initio method. scribd.com
Semiempirical Methods : These methods simplify calculations by using parameters derived from experimental data. researchgate.netcore.ac.uk This makes them significantly faster than ab initio methods and suitable for very large molecules, though with a potential trade-off in accuracy. scribd.comcore.ac.uk They are particularly useful for scanning chemical space or studying large sets of related molecules. core.ac.uk
For a molecule like this compound, these methods can provide a foundational description of its electronic makeup, although high-level DFT calculations are more commonly employed for detailed property analysis.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, correlating with higher chemical reactivity and absorption of lower-energy (longer wavelength) light. researchgate.net In conjugated systems like this compound, the delocalized π-electrons typically constitute the frontier orbitals, and FMO analysis is essential for predicting their electronic transitions and reactivity patterns. rsc.org
Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Concept | Description | Significance for this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the energy level of the outermost electrons; indicates the ability to donate electrons. Its spatial distribution shows nucleophilic sites. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the lowest energy level for an incoming electron; indicates the ability to accept electrons. Its spatial distribution shows electrophilic sites. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | A key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |
A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule. libretexts.org It is calculated by placing a positive test charge at various points on the electron density surface and mapping the resulting potential energy. wolfram.com This map is color-coded to reveal charge-rich and charge-poor regions.
Typically, red or yellow areas indicate a negative electrostatic potential, corresponding to regions with high electron density (e.g., lone pairs on heteroatoms) that are susceptible to electrophilic attack. Conversely, blue areas indicate a positive electrostatic potential, corresponding to electron-deficient regions (e.g., acidic hydrogens) that are prone to nucleophilic attack. wolfram.com For this compound, MESP analysis would highlight the electron-rich nature of the π-conjugated system across the naphthalene and phenyl rings, identifying the most probable sites for chemical reactions. ekb.egresearchgate.net In related compounds, MESP maps have been generated using DFT calculations to effectively predict reactivity. researchgate.net
Photophysical Property Predictions and Excited State Dynamics
Understanding how a molecule interacts with light requires investigating its electronically excited states. Computational methods are crucial for predicting these properties and describing the dynamics of what happens after a molecule absorbs a photon.
Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for studying the excited states of medium to large molecules due to its computational efficiency and reasonable accuracy. rsc.orgchemrxiv.org It extends the principles of DFT to calculate the energies of electronic transitions, such as those observed in UV-visible absorption spectra. uci.edu
By calculating the transition energies and oscillator strengths (a measure of the transition probability), TD-DFT can predict a molecule's absorption spectrum. nih.gov This allows for the assignment of experimental spectral bands to specific electronic transitions (e.g., π → π*). Furthermore, TD-DFT can be used to optimize the geometries of excited states, providing insight into how the molecule's structure changes upon excitation. researchgate.netresearchgate.net For this compound, TD-DFT calculations would be essential for understanding its color, fluorescence properties, and the nature of its low-lying excited states.
Table 3: Photophysical Properties Predicted by TD-DFT
| Property | Description | Relevance to this compound |
|---|---|---|
| Excitation Energies | The energy required to promote an electron from a lower to a higher energy orbital (e.g., from the HOMO to the LUMO). | Corresponds to the position of absorption maxima (λmax) in the UV-visible spectrum. |
| Oscillator Strength | A theoretical measure of the intensity of an electronic transition. | Predicts the strength of absorption bands; a high value indicates a strongly allowed transition. |
| Transition Character | The nature of the orbitals involved in the excitation (e.g., π → π, n → π). | Characterizes the type of electronic transition, which dictates many of the molecule's photophysical properties. |
| Excited State Geometry | The optimized molecular structure in an electronically excited state. | Reveals how bond lengths and angles change upon absorption of light, which is crucial for understanding fluorescence and photochemistry. |
Simulation of Absorption and Emission Spectra
Computational simulations are pivotal in understanding the electronic transitions that govern the absorption and emission properties of conjugated systems like this compound. Theoretical spectra are typically generated using methodologies such as Time-Dependent Density Functional Theory (TD-DFT), which calculates the excitation energies and oscillator strengths corresponding to electronic transitions between the ground and excited states.
Geometry Optimization: Optimization of the ground state (S₀) and first excited state (S₁) geometries.
Vertical Excitation Calculation: Calculation of the energy required for excitation from the optimized ground state without change in geometry (absorption).
Emission Calculation: Calculation of the energy released upon relaxation from the optimized first excited state to the ground state (fluorescence).
These calculations would yield theoretical values for the maximum absorption (λmax) and emission wavelengths, which could then be compared with experimental data to validate the computational model. Factors like solvent effects are often incorporated using models such as the Polarizable Continuum Model (PCM). Without specific published research, a data table of simulated spectral properties cannot be generated.
Theoretical Modeling of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that involves the transfer of a proton between a donor and an acceptor group within the same molecule upon electronic excitation. nih.gov This mechanism is characteristic of molecules containing specific functional groups, such as a hydroxyl (-OH) or amino (-NH₂) group, located in proximity to a proton-accepting atom (like a nitrogen or oxygen atom) within a conjugated system. nih.govnih.gov
The molecular structure of this compound, which consists of naphthalene and phenyl rings connected by an ethenyl bridge, lacks the requisite proton-donating and accepting moieties necessary to facilitate a conventional ESIPT reaction. Consequently, this compound is not a candidate for this particular photochemical pathway. As such, theoretical modeling of ESIPT mechanisms for this compound is not applicable, and no such computational studies are found in the scientific literature.
Computational Studies of Photochemical Reaction Pathways
The phenylethenyl-naphthalene scaffold is related to the stilbene (B7821643) family, known for undergoing photochemical reactions, most notably trans-cis isomerization and photocyclization. Computational studies are essential for mapping the complex potential energy surfaces of these reactions, identifying intermediates, and calculating activation barriers.
For this compound, a primary expected photochemical pathway would be its cyclization to form benzo[c]phenanthrene (B127203) upon irradiation. A computational investigation of this pathway would typically involve:
Calculation of the excited-state pathway leading to the formation of a dihydrophenanthrene-type intermediate.
Modeling the subsequent oxidation step (often requiring an oxidizing agent) that leads to the final aromatic product.
Despite the expected reactivity, specific computational studies detailing the photochemical reaction pathways of this compound are not prominently featured in the surveyed literature. Therefore, detailed findings on reaction intermediates, transition states, and energy barriers for its specific photochemical reactions are not available.
Mechanistic Elucidation through Computational Simulations
Potential Energy Surface (PES) Mapping for Reaction Pathways
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. sydney.edu.au Mapping the PES is crucial for understanding reaction mechanisms, as it allows for the identification of stable reactants, products, intermediates, and the transition states that connect them. chemrxiv.orgsmu.edu This is achieved by calculating the system's energy for a wide range of atomic arrangements.
For a reaction involving this compound, such as its aforementioned photocyclization, a detailed PES map would reveal the minimum energy path from the reactant's excited state to the dihydrophenanthrene intermediate. However, dedicated studies presenting a comprehensive PES mapping for reaction pathways originating from this compound have not been identified in the reviewed literature.
Transition State Localization and Reaction Barrier Calculation
Following the mapping of a reaction pathway on a PES, the precise localization of transition states (the highest energy points along the minimum energy path) is a critical step. smu.edu Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods or the nudged elastic band (NEB) method, are employed to find these first-order saddle points. Once localized, the energy difference between the reactant and the transition state—the reaction barrier or activation energy—can be calculated, providing crucial information about the reaction's kinetics.
While these are standard computational techniques, specific research articles detailing the localization of transition states and the calculation of reaction barriers for photochemical or other reactions of this compound are not available in the existing literature.
Prediction of Reactivity Towards Specific Reagents (e.g., Anionic Polymerization)
Computational chemistry provides powerful tools to predict the reactivity of monomers towards polymerization. While studies focusing solely on this compound are scarce, computational research on closely related compounds, such as di(1-phenylethenyl)naphthalenes, offers significant insight into the factors governing reactivity towards anionic polymerization. rsc.org
A study by Akın et al. used semiempirical (AM1, PM3) and ab initio (Hartree-Fock) calculations to determine the reactivity of various diethenyl and di(1-phenylethenyl)naphthalene isomers. rsc.org The investigation focused on analyzing geometrical parameters, electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO) to predict their suitability as initiators for anionic polymerization. rsc.org
One of the key findings was that di(1-phenylethenyl)naphthalenes are computationally predicted to be more reactive towards anionic polymerization than diethenylnaphthalenes. rsc.org This increased reactivity is attributed to the electronic influence of the additional phenyl group on the vinyl substituent. The analysis of frontier orbitals and electrostatic potentials helps in identifying the most likely sites for nucleophilic attack by the anionic initiator. Although this study focuses on the di-substituted analogues, its findings suggest that the phenylethenyl group in this compound would also exhibit a distinct reactivity profile compared to a simple vinylnaphthalene.
| Computational Method | Analyzed Parameters | Key Predictive Finding for (Phenylethenyl)naphthalenes |
|---|---|---|
| Semiempirical (AM1, PM3) | Geometrical Parameters, Electrostatic Potentials | Di(1-phenylethenyl)naphthalenes are more reactive towards anionic polymerization than diethenylnaphthalenes. rsc.org |
| Ab initio (HF/6-31G, HF/6-31G*) | Frontier Orbitals (HOMO/LUMO) |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Di(1-phenylethenyl)naphthalene |
| Diethenylnaphthalene |
Thermodynamic and Kinetic Parameters from Computational Models
Computational models are instrumental in predicting the thermodynamic stability and kinetic behavior of molecules like this compound. These models employ various quantum chemical methods to calculate fundamental parameters that govern chemical reactions.
Computational approaches, such as those based on density functional theory (DFT) and composite methods, are frequently used to predict the heats of formation for polycyclic aromatic hydrocarbons (PAHs) and their derivatives. These calculations typically involve optimizing the molecular geometry and then computing the total electronic energy. Isodesmic and homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often employed to reduce computational errors and provide more accurate heats of formation.
For a molecule like this compound, an isodesmic reaction could be formulated by combining simpler, well-characterized molecules to form the target compound, allowing for the cancellation of systematic errors in the calculations.
Table 1: Representative Computational Methods for Calculating Heats of Formation
| Method | Description |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Various functionals (e.g., B3LYP, M06-2X) are available. |
| Composite Methods (e.g., G3, G4, CBS-QB3) | High-accuracy computational methods that combine results from several different calculations to achieve a more accurate energy prediction. |
| Isodesmic Reactions | A type of hypothetical reaction in which the number of bonds of each formal type remains constant, thereby canceling out systematic errors in the quantum chemical calculations. |
Reaction energies for processes involving this compound, such as its formation, isomerization, or decomposition, can be determined by calculating the difference between the heats of formation of the products and the reactants.
Activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. Computational models are pivotal in determining the activation energies for various reactions involving this compound, such as its isomerization or cyclization reactions, which are characteristic of stilbene-like molecules.
Transition state theory is a common theoretical framework used to calculate activation energies. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and then calculating the energy difference between the transition state and the reactants.
While specific studies on the activation energies for reactions of this compound are scarce, research on related stilbene derivatives provides a basis for understanding the potential isomerization pathways and associated energy barriers. For instance, the trans-to-cis isomerization of stilbene and its derivatives has been extensively studied computationally, revealing the role of conical intersections and the influence of substituents on the activation barriers.
Rate constants (k) quantify the speed of a chemical reaction and can be calculated using the activation energy and other parameters from transition state theory, often employing the Arrhenius equation or more sophisticated methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory for unimolecular reactions.
Table 2: Theoretical Approaches for Determining Activation Energies and Rate Constants
| Method | Description |
| Transition State Theory (TST) | A theory that describes the rates of elementary chemical reactions. It assumes a quasi-equilibrium between reactants and activated transition state complexes. |
| Rice-Ramsperger-Kassel-Marcus (RRKM) Theory | A theory used to describe the unimolecular reaction rates of molecules in the gas phase. It takes into account the statistical distribution of energy within the molecule. |
| Computational Fluid Dynamics (CFD) | While not a direct method for calculating rate constants, CFD simulations can incorporate theoretical rate data to model complex reaction systems, such as in combustion. |
The study of radical-molecule reactions, which are important in combustion and atmospheric chemistry, often involves the computational determination of potential energy surfaces and subsequent calculation of temperature- and pressure-dependent rate constants. While not directly focused on the neutral this compound, studies on the reactions of naphthyl radicals with unsaturated hydrocarbons provide insights into the types of computational methods that would be applied to understand the kinetics of this compound.
Chemical Reactivity and Transformation Mechanisms of 1 2 Phenylethenyl Naphthalene Analogues
Isomerization and Stereochemical Transformations
Isomerization reactions of 1-(2-phenylethenyl)naphthalene and its analogues primarily involve the interconversion between its geometric isomers, the E (trans) and Z (cis) forms. These transformations can be induced by photochemical or thermal energy, each following distinct mechanistic pathways.
The photoisomerization of stilbene-like molecules, including this compound, is a reversible process driven by the absorption of light. The E isomer, typically the more thermodynamically stable form, can be converted to the Z isomer upon irradiation with ultraviolet (UV) light. Conversely, the Z isomer can be converted back to the E isomer by irradiation with a different wavelength of light or by thermal means.
The mechanism of photoisomerization involves the excitation of the molecule from the ground electronic state (S₀) to an excited singlet state (S₁). In the excited state, the potential energy barrier for rotation around the central double bond is significantly lower than in the ground state. This allows for facile rotation to a "phantom" singlet state, a twisted intermediate geometry, from which the molecule can decay back to the ground state as either the E or Z isomer. The ratio of the two isomers at the photostationary state depends on the excitation wavelength and the quantum yields of the forward and reverse isomerization processes.
Table 1: Representative Photophysical Data for Stilbene (B7821643) Analogues
| Compound | Excitation Wavelength (nm) | Quantum Yield (E → Z) | Quantum Yield (Z → E) |
| Stilbene | 313 | 0.50 | 0.35 |
| 1-Styrylnaphthalene | ~320 | Data not available | Data not available |
In the absence of light, the Z isomer of this compound can thermally isomerize back to the more stable E isomer. This process requires overcoming a significant activation energy barrier in the ground state. Two primary mechanisms have been proposed for the thermal isomerization of stilbenes: a triplet mechanism and a singlet (direct rotation) mechanism.
The triplet mechanism involves intersystem crossing from the singlet ground state of the Z isomer to a triplet state (T₁). In the triplet state, rotation around the central bond is facilitated, leading to a twisted triplet intermediate that can then undergo intersystem crossing back to the ground state, predominantly as the more stable E isomer.
The singlet mechanism involves direct rotation around the double bond in the ground state. This pathway has a higher activation energy compared to the photochemical route but can be the dominant pathway at elevated temperatures. The rate of thermal isomerization is dependent on the temperature and the specific molecular structure, including the nature of the aromatic substituents. For many stilbene derivatives, the thermal cis-trans isomerization follows first-order kinetics nih.govresearchgate.net.
Cycloaddition and Cyclization Reactions
Beyond simple isomerization, this compound and its analogues can undergo more complex cyclization reactions, particularly under photochemical conditions, leading to the formation of polycyclic aromatic hydrocarbons (PAHs).
Upon irradiation, the cis (Z) isomer of this compound can undergo an intramolecular photocyclization reaction. This reaction is a key step in the synthesis of various PAHs. In the case of this compound, the photocyclization of the cis-isomer leads to the formation of a dihydrophenanthrene-type intermediate, which can then be oxidized to form chrysene (B1668918).
The general mechanism for the photocyclization of stilbene-like molecules involves the excited singlet state of the cis-isomer undergoing an electrocyclic reaction to form a transient dihydrophenanthrene intermediate. acs.orgsci-hub.st This intermediate can then be trapped by an oxidizing agent, such as iodine or oxygen, to yield the corresponding phenanthrene (B1679779) derivative. sci-hub.stmdpi.com In the case of this compound, the product is chrysene. The photochemical synthesis of chrysenols has been achieved through the photochemical ring closure of [(methoxyphenyl)vinyl]naphthalene derivatives. researchgate.net
Table 2: Products of Photocyclization of Stilbene Analogues
| Reactant | Reaction Conditions | Major Product |
| cis-Stilbene (B147466) | UV, I₂/O₂ | Phenanthrene |
| cis-1-(2-Phenylethenyl)naphthalene | UV, I₂/O₂ | Chrysene |
| 1-(1-Phenylprop-1-en-2-yl)naphthalene | UV, cyclohexane | 5-Methylchrysene nih.gov |
The photocyclization reaction described above is a type of electrocyclic reaction. An electrocyclic reaction is a pericyclic rearrangement where a pi bond is converted into a sigma bond, or vice versa, leading to the formation of a cyclic compound. wikipedia.orgmasterorganicchemistry.comlibretexts.org These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.
For the photocyclization of cis-1-(2-phenylethenyl)naphthalene, the reaction is a 6π-electron electrocyclization. According to the Woodward-Hoffmann rules, a 4n+2 π-electron system (where n=1, giving 6π electrons) will undergo a disrotatory ring closure under photochemical conditions. This means that the terminal p-orbitals of the conjugated system rotate in opposite directions (one clockwise, one counterclockwise) during the formation of the new sigma bond in the dihydrophenanthrene intermediate. imperial.ac.ukyoutube.com
Conversely, the reverse reaction, the ring-opening of the dihydrophenanthrene intermediate back to the cis-stilbene derivative, would be a conrotatory process under thermal conditions. The stereochemistry of the substituents on the ethenyl bridge is therefore crucial in determining the stereochemistry of the resulting cyclized product.
Polymerization Reactions
The presence of a vinyl group in this compound suggests its potential to undergo polymerization. While specific studies on the polymerization of this compound are not detailed in the provided search results, the polymerization of naphthalene (B1677914) and the synthesis of naphthalene-based polymers have been reported. nih.govsemanticscholar.orgresearchgate.net These polymers are often synthesized through methods like Friedel-Crafts crosslinking or nickel-catalyzed polycondensation of naphthalene derivatives. nih.govresearchgate.net
Given its structure as a vinyl aromatic compound, this compound could potentially undergo polymerization through mechanisms similar to those for styrene (B11656), such as free-radical, cationic, or anionic polymerization. The resulting polymer, poly(1-styrylnaphthalene), would feature a polystyrene-like backbone with bulky naphthylphenyl-ethenyl side groups. These bulky side groups would likely influence the polymer's properties, such as its glass transition temperature, solubility, and thermal stability. The synthesis of silicon-containing Schiff base oligomers with naphthalene moieties has demonstrated the creation of materials with high thermal resistance. mdpi.com
Anionic Polymerization Studies
The reactivity of vinylnaphthalene compounds, including analogues of this compound, has been a subject of interest in the field of anionic polymerization. These compounds can serve as difunctional initiators, which are crucial for the synthesis of materials like thermoplastic elastomers. Computational studies, utilizing both semiempirical (AM1, PM3) and ab initio (HF/6-31G, HF/6-31G*) methods, have been employed to predict the reactivity of various diethenylnaphthalenes towards anionic polymerization.
Research has revealed that the position of the vinyl groups on the naphthalene ring significantly influences the reactivity of these monomers. The general finding is that compounds where the vinyl substituents are located further away from the naphthalene bridge tend to be more suitable as difunctional initiators for anionic polymerization. Furthermore, a comparison between different types of substituents on the vinyl group has shown a clear reactivity trend. Di(1-phenylethenyl)naphthalenes are found to be more reactive towards anionic polymerization than diethenylnaphthalenes, which in turn are more reactive than di(1-methylethenyl)naphthalenes. This increased reactivity is attributed to the electronic effects of the phenyl group.
Difunctional initiators for anionic polymerization have also been developed from the reaction products of 1,5-diethenylnaphthalene with organometallic compounds such as R-M, where M is an alkali metal and R is an alkyl, cycloalkyl, or aromatic group. google.com Poly(2-vinyl naphthalene) has been successfully synthesized via living anionic polymerization, demonstrating the utility of this class of compounds in creating well-defined polymers. polymersource.ca
| Compound Class | Relative Reactivity in Anionic Polymerization | Reference |
| Di(1-phenylethenyl)naphthalenes | Highest | |
| Diethenylnaphthalenes | Intermediate | |
| Di(1-methylethenyl)naphthalenes | Lowest |
Radical Polymerization Initiator Applications
Analogues of this compound have been investigated for their potential as initiators in free-radical polymerization, particularly in photopolymerization processes. fujifilm.comnih.gov Photo-radical polymerization initiators are compounds that generate radicals upon irradiation with light, typically ultraviolet (UV) or visible light, which then initiate the polymerization of monomers. fujifilm.com
A series of naphthalene-based oxime esters have been designed and synthesized to function as Type I photoinitiators. nih.gov Studies comparing compounds with the substituent at the 1-naphthalene position versus the 2-naphthalene position found that the 1-naphthalene-based compounds exhibited a greatly improved UV absorption region. nih.gov For instance, a naphthalene-based oxime ester containing a 1-naphthalene with an o-methoxy substituent (NA-3) showed a significantly red-shifted absorption region and achieved the highest final conversion efficiency for trimethylolpropane triacrylate (TMPTA) monomer under both UV (46%) and 405 nm LED (41%) lamp irradiation. nih.gov
In a different application, 2-vinylnaphthalene (2VN), a structural analogue, has been used to initiate the stable free-radical polymerization (SFRP) of styrene. researchgate.net The thermal polymerization of 2VN proceeds through a modified Mayo mechanism, showing a greater propensity for thermal initiation compared to styrene due to additional resonance stabilization in the 2VN-derived radicals. researchgate.net When used as an initiator for styrene SFRP in the presence of 2,2,6,6-tetramethylpiperdinyl-1-oxyl (TEMPO), 2VN allowed for control over molecular weight and resulted in polymers with narrow molecular weight distributions (around 1.1–1.2). researchgate.net The observed rate constant for polymerization initiated with 2VN was found to be comparable to that of initiation with benzoyl peroxide. researchgate.net
| Initiator System | Monomer | Polymerization Type | Key Finding | Reference |
| Naphthalene-based oxime ester (NA-3) | Trimethylolpropane triacrylate (TMPTA) | Photo-Radical Polymerization | High conversion efficiency (41-46%) under UV/LED light. nih.gov | nih.gov |
| 2-Vinylnaphthalene (2VN) / TEMPO | Styrene | Stable Free-Radical Polymerization (SFRP) | Controlled molecular weight and narrow polydispersity; rate comparable to benzoyl peroxide initiation. researchgate.net | researchgate.net |
Oxidation and Reduction Pathways
Photosensitized Oxidation and Singlet Oxygen Involvement
The extended π-systems of this compound and its analogues make them susceptible to photosensitized oxidation, a process often mediated by singlet oxygen (¹O₂). scielo.org.conih.gov Photosensitized oxidation can occur through two primary mechanisms: Type I, involving electron or hydrogen atom transfer, and Type II, which proceeds via energy transfer to molecular oxygen to generate highly reactive singlet oxygen. nih.gov
Compounds such as 9-[(E)-2-(naphtalen-2-yl)ethenyl]anthracene (NEA), which contains the phenylethenylnaphthalene chromophore, have been shown to be effective traps for singlet oxygen. scielo.org.co Spectroscopic evidence demonstrates that NEA can trap singlet oxygen in aqueous media. scielo.org.co Moreover, NEA itself can act as a photosensitizer, generating singlet oxygen upon exposure to light. scielo.org.co The quantum yield for singlet oxygen production by NEA in air-saturated acetonitrile was determined to be 0.38 upon exposure to 355 nm light. scielo.org.co This dual role as both a sensitizer and a reactant is a key feature of its photochemistry.
The reaction of various substituted naphthalenes with singlet oxygen has been studied in detail. researchgate.net The presence of electron-donating substituents, such as alkoxy and silyloxy groups, on the naphthalene ring significantly increases the rate of photooxygenation compared to unsubstituted or acyloxy-substituted naphthalenes. researchgate.net This reactivity correlates well with the HOMO energies of the naphthalene derivatives. researchgate.net The initial products of these reactions are often labile endoperoxides, which can be isolated and characterized at low temperatures. researchgate.net These endoperoxides can then thermally decompose, releasing singlet oxygen and regenerating the parent naphthalene compound, making them reversible carriers of ¹O₂. researchgate.net
| Compound/System | Role in Photosensitized Oxidation | Key Finding | Reference |
| 9-[(E)-2-(naphtalen-2-yl)ethenyl]anthracene (NEA) | Photosensitizer & ¹O₂ Trap | Generates ¹O₂ with a quantum yield of 0.38 in acetonitrile and is also oxidized by it. scielo.org.co | scielo.org.co |
| Oxygen-substituted naphthalenes | ¹O₂ Reactant | Alkoxy and silyloxy groups accelerate the reaction with ¹O₂ to form labile endoperoxides. researchgate.net | researchgate.net |
Redox Chemistry of Naphthalene Chromophores
The naphthalene core present in this compound and its derivatives is redox-active and can be incorporated into more complex molecular architectures to modulate electronic properties. Naphthalene diimides (NDIs), for example, are widely studied G-quadruplex (G4) ligands whose redox activity can be harnessed for specific applications. mdpi.com
By functionalizing the NDI core, which contains the naphthalene chromophore, with metal complexes, it is possible to create novel functional materials. For instance, copper(II) complexes of NDIs have been synthesized that can selectively bind to and cleave nucleic acid structures through redox-catalyzed activity. mdpi.com The absorption spectra of these NDI derivatives are influenced by the electronic nature of substituents on the naphthalene core. mdpi.com The addition of Cu(II) to these ligands results in a redshift of the charge-transfer (CT) band, indicating the formation of the NDI-copper complex. mdpi.com This complex formation is crucial for the subsequent redox activity. These functionalized NDIs demonstrate how the inherent redox properties of the naphthalene chromophore can be utilized to induce specific chemical transformations, such as the cleavage of G-quadruplexes under oxidative conditions. mdpi.com
Supramolecular Chemistry and Self Assembly of Naphthalene Stilbene Systems
Host-Guest Chemistry with Macrocyclic Receptors
Host-guest chemistry provides a powerful strategy for controlling the properties and organization of naphthalene-stilbene derivatives. By encapsulating these guest molecules within macrocyclic hosts, it is possible to modulate their solubility, stability, and photochemical behavior, as well as to direct their assembly into larger, ordered structures.
Macrocyclic hosts like cucurbit[n]urils (CB[n]) and cyclodextrins (CDs) are well-known for their ability to form stable inclusion complexes with aromatic guests in aqueous solutions. rsc.orgresearchgate.net The hydrophobic cavity of these hosts readily encapsulates the nonpolar naphthalene (B1677914) and phenylethenyl groups, while the polar portals can engage in additional interactions.
The complexation of naphthalene derivatives with CB[n] and CDs has been shown to significantly alter the guest's photophysical properties. For instance, the formation of inclusion complexes with cucurbiturils can lead to considerable changes in the absorption and fluorescence spectra of naphthylpyridine derivatives. rsc.org The stability and stoichiometry of these host-guest complexes are highly dependent on the size and nature of the macrocycle's cavity and the structure of the guest molecule. rsc.org Studies involving naphthalene diimides carrying two β-cyclodextrins have demonstrated selective recognition of specific G-quadruplex structures, where the naphthalene core interacts with the G-quartet and the cyclodextrin (B1172386) body provides steric hindrance to prevent non-specific binding. nih.gov
The binding affinity of these interactions can be quantified by the association constant (Kₐ), which provides a measure of the stability of the host-guest complex.
Table 1: Illustrative Binding Data for Naphthalene Derivatives with Macrocyclic Hosts
| Guest Molecule Type | Macrocyclic Host | Stoichiometry | Association Constant (Kₐ) | Notes |
|---|---|---|---|---|
| Naphthylpyridine Salts | Cucurbit rsc.orgtcichemicals.comurils | Variable | High (e.g., 10⁶–10⁷ M⁻¹) rsc.org | Stability depends on guest N-substituent and host cavity size. rsc.org |
| Naphthylpyridine Salts | β- and γ-Cyclodextrins | Variable | Moderate to High | Formation of various inclusion complexes observed. rsc.org |
| Naphthalene Diimide | β-Cyclodextrin | 1:1 | 8.6 × 10⁵ M⁻¹ | Cyclodextrin enhances selectivity for c-myc G-quadruplex. nih.gov |
Note: The data presented is based on studies of various naphthalene derivatives to illustrate the principles of interaction with macrocyclic hosts.
The principles of molecular recognition can be extended to use templates, such as biopolymers, to direct the synthesis and assembly of supramolecular structures. DNA, with its well-defined sequence and helical structure, serves as an excellent scaffold for organizing guest molecules. researchgate.netrsc.org
Researchers have demonstrated that diaminotriazine-equipped naphthalene derivatives can bind reversibly to single-stranded DNA (ssDNA) templates through hydrogen bonding. bohrium.com This templated self-assembly process results in the formation of monodisperse, double-stranded hybrids where one strand consists of a supramolecular backbone of naphthalene guests. These hybrid structures are stabilized by a combination of hydrogen bonds and π-π interactions, adopting a right-handed helical arrangement. researchgate.netbohrium.com The stability of these templated assemblies is enhanced by increasing the number of binding sites on the guest molecule; for example, a bivalent naphthalene guest exhibits a higher host-guest interaction energy and forms a more stable complex than its monovalent counterpart. researchgate.net This approach demonstrates that DNA-templated chemistry is a powerful method for creating macromolecules with precise sequence control. rsc.org
Non-Covalent Interactions and Self-Assembly
The spontaneous organization of molecules into ordered structures, or self-assembly, is governed by a variety of non-covalent interactions. For naphthalene-stilbene systems, π-π stacking, hydrogen bonding, and other weak forces are the primary drivers for the formation of supramolecular assemblies in both solution and the solid state.
π-π stacking is a fundamental non-covalent interaction that dictates the assembly of aromatic molecules like 1-(2-phenylethenyl)naphthalene. nih.gov This interaction arises from attractive electrostatic and dispersion forces between the electron-rich π-systems of aromatic rings. In naphthalene-containing systems, these interactions are ubiquitous and play a crucial role in crystal engineering and the formation of supramolecular structures. nih.govacs.org
In the crystalline state, naphthalene derivatives often adopt a parallel-displaced or herringbone arrangement to maximize attractive forces while minimizing Pauli repulsion. nih.govacs.org For the naphthalene dimer, the interaction is dominated by dispersion forces, which can account for over 66% of the total attractive energy. nih.gov The dimerization energy for naphthalene has been estimated to be approximately 6.1 kcal/mol, highlighting the significance of these stacking interactions. nih.gov In solution, π-π stacking drives the initial aggregation of molecules, often serving as the first step in a hierarchical self-assembly process that leads to larger structures. nih.govwarwick.ac.uk
While π-π stacking is a primary organizing force, hydrogen bonding and other weak interactions provide directionality and stability to the resulting supramolecular architectures. By functionalizing the naphthalene-stilbene core with groups capable of forming hydrogen bonds, such as amides or carboxylic acids, it is possible to create highly ordered, one-, two-, or three-dimensional networks. nih.gov
For example, the self-assembly of naphthalene diimide derivatives functionalized with bile acids is driven by a combination of solvophobic effects, π-π stacking of the NDI cores, and intermolecular hydrogen bonding between the amide functionalities. nih.gov Similarly, in naphthalene-dipeptide systems, the removal of charge from a C-terminus allows for lateral assembly through β-sheet formation, a process heavily reliant on hydrogen bonding, which works in concert with π-π stacking to form fibrous structures. nih.gov These directed interactions are critical for translating molecular-level information into macroscopic material properties.
The interplay of π-π stacking, hydrogen bonding, and solvophobic forces can lead to the formation of long, polymer-like chains and other complex assemblies from small molecule monomers. nih.gov This process, known as supramolecular polymerization, results in materials with unique and often stimuli-responsive properties.
Naphthalene derivatives have proven to be effective building blocks for a variety of self-assembled systems. Naphthalene-dipeptides, for instance, can self-assemble into fibrous networks that form hydrogels. nih.govwarwick.ac.uk The mechanism involves an initial formation of thin fibers with low persistence length, which then associate laterally to form thicker, more rigid bundles, strengthening the gel over time. nih.gov In other systems, naphthalene diimide derivatives have been shown to form distinct aggregates, such as J-type nanorods or H-type nanofibers, depending on the assembly pathway and solvent conditions. researchgate.netnih.gov The ability to control these self-assembly pathways allows for the tuning of the final morphology and function of the resulting supramolecular materials. nih.govresearchgate.net
Molecular Recognition and Sensing Applications of Naphthalene-Stilbene Systems
The unique photophysical properties of naphthalene-stilbene systems, such as those exemplified by this compound, have positioned them as attractive candidates for the development of fluorescent probes for molecular recognition and sensing. The extended π-conjugation in these molecules often results in strong fluorescence, which can be modulated upon interaction with specific chemical species. This section explores the design of naphthalene-based probes and the supramolecular mechanisms that govern their sensing capabilities.
Development of Naphthalene-Based Probes for Chemical Species
Naphthalene derivatives are widely utilized in the design of fluorescent probes due to their excellent photophysical characteristics, including high quantum yields and photostability. nih.govnih.gov The introduction of a stilbene (B7821643) moiety, as seen in this compound, further enhances these properties and provides a versatile scaffold for the development of chemical sensors. The synthesis of such probes often involves functionalizing the naphthalene or phenyl rings with specific recognition units that can selectively bind to target analytes.
The development of these probes is a multi-step process that begins with the rational design of a molecule containing a fluorophore (the naphthalene-stilbene core) and a receptor for the target analyte. The choice of receptor is crucial for the selectivity of the probe. For instance, to detect metal ions, chelating agents are often incorporated into the molecular structure. Upon binding of the metal ion, a change in the electronic properties of the fluorophore can occur, leading to a detectable change in the fluorescence signal.
One example of a related system is a styrylnaphthalimide-boronate ester developed as a ratiometric fluorescent probe for hydrogen peroxide (H₂O₂). nih.gov In this design, the styrylnaphthalimide acts as the fluorophore, and the boronate ester serves as the recognition site for H₂O₂. The interaction with H₂O₂ leads to a chemical transformation of the probe, resulting in a significant and measurable change in its fluorescence emission. nih.gov This approach highlights how the core structure of a naphthalene-stilbene system can be modified to create highly specific and sensitive chemical sensors.
Naphthalene-based probes have been successfully developed for the detection of a variety of chemical species, including metal ions, anions, and neutral molecules. The versatility of the naphthalene scaffold allows for the incorporation of a wide range of recognition moieties, enabling the detection of a diverse array of analytes.
Table 1: Examples of Analytes Detected by Naphthalene-Based Fluorescent Probes
| Analyte | Probe Type | Sensing Mechanism | Reference |
| Hydrogen Peroxide (H₂O₂) | Styrylnaphthalimide-boronate ester | H₂O₂-mediated hydrolysis | nih.gov |
| Aluminum (Al³⁺) | Naphthalene Schiff-base | Inhibition of PET | nih.gov |
| Magnesium (Mg²⁺) | Naphthalene Schiff-base | Inhibition of PET | nih.gov |
| Copper (Cu²⁺) | Naphthalimide-thiophene derivative | Fluorescence quenching | researchgate.net |
This table is for illustrative purposes and showcases the diversity of naphthalene-based probes.
Sensing Mechanisms Based on Supramolecular Interactions
The functionality of naphthalene-stilbene based fluorescent probes is fundamentally rooted in supramolecular chemistry, where non-covalent interactions between the probe and the analyte trigger a change in the probe's fluorescence. nih.gov Several mechanisms can be responsible for the observed change in the fluorescence signal.
Photoinduced Electron Transfer (PET): This is a common sensing mechanism where the binding of an analyte to the receptor part of the probe modulates the efficiency of electron transfer between the receptor and the fluorophore. In a typical "off-on" sensor, the probe is initially non-fluorescent or weakly fluorescent due to PET from the receptor to the excited fluorophore. Upon binding of the analyte, the electron-donating ability of the receptor is suppressed, inhibiting PET and "turning on" the fluorescence. For example, a naphthalene Schiff-base probe was designed to detect Al³⁺ and Mg²⁺ through the inhibition of a PET process upon ion binding. nih.gov
Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The efficiency of FRET is highly dependent on the distance between the donor and acceptor. A sensing system can be designed where the binding of an analyte causes a conformational change in the probe, altering the distance between a donor and acceptor pair and thus modulating the FRET efficiency.
Aggregation-Induced Emission (AIE): Some fluorophores, including certain stilbene derivatives, are weakly emissive in solution but become highly fluorescent upon aggregation. nih.gov This phenomenon, known as AIE, can be exploited for sensing. A probe can be designed to be soluble and non-fluorescent in the absence of an analyte. The introduction of the analyte can induce the aggregation of the probe molecules, leading to a significant enhancement of fluorescence.
Excimer and Exciplex Formation: An excimer is a dimer of a molecule that is only stable in the excited state, while an exciplex is a similar complex formed between two different molecules. The formation of excimers or exciplexes can lead to a new, red-shifted emission band in the fluorescence spectrum. A sensing mechanism can be based on the analyte-induced formation or disruption of such species. For instance, a naphthalene-based probe utilized an exciplex mechanism for the selective detection of Al³⁺. researchgate.net
The choice of the sensing mechanism depends on the specific design of the probe and the nature of the analyte. The ability to engineer these supramolecular interactions with high precision is key to developing highly selective and sensitive fluorescent probes based on naphthalene-stilbene systems.
Table 2: Common Supramolecular Sensing Mechanisms
| Mechanism | Description | Key Feature |
| Photoinduced Electron Transfer (PET) | Analyte binding modulates electron transfer between receptor and fluorophore. | "Off-on" or "on-off" switching of fluorescence. |
| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between a donor-acceptor pair is altered by analyte binding. | Ratiometric change in fluorescence intensity at two wavelengths. |
| Aggregation-Induced Emission (AIE) | Analyte induces aggregation of the probe, leading to strong fluorescence. | Significant fluorescence enhancement upon analyte addition. |
| Excimer/Exciplex Formation | Analyte influences the formation or disruption of excited-state complexes. | Appearance or disappearance of a new, red-shifted emission band. |
Applications in Advanced Materials Science and Technology
Optoelectronic Materials
The extended π-conjugated system of 1-(2-Phenylethenyl)naphthalene is a key feature for its potential application in optoelectronic materials. Naphthalene (B1677914) and its derivatives are widely used as building blocks for materials in organic electronics due to their inherent properties such as high fluorescence quantum yields and thermal stability. researchgate.net
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices
While direct studies on this compound as a primary component in OLEDs are not extensively documented, the naphthalene moiety is a crucial building block in many high-performance materials for these devices. Naphthalene-based polymers are considered highly suitable for OLED applications, particularly for achieving blue light emission, which has historically been a challenge for full-color displays. mdpi.com The rigid, aromatic structure of naphthalene contributes to the thermal stability and charge-carrying capabilities of these materials.
Researchers have designed and synthesized novel host materials for OLEDs incorporating naphthalene units. For instance, an anthracene-based host material featuring naphthalene groups, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa), has been shown to be an effective blue host material. mdpi.com In a doped device, this material achieved a true blue emission with an electroluminescence maximum at 460 nm and Commission Internationale de L'Eclairage (CIE) coordinates of (0.133, 0.141). mdpi.com The device demonstrated a current efficiency of 9.3 cd/A and an external quantum efficiency (EQE) of 8.3%. mdpi.com
Furthermore, other complex naphthalene derivatives have been developed as blue emitting materials. A device using a fluorene-substituted naphthalene derivative exhibited a luminous efficiency of 2.79 cd/A, a power efficiency of 1.19 lm/W, and an external quantum efficiency of 2.30% at 1,000 cd/m². nih.gov These examples highlight the utility of the naphthalene core in creating efficient and stable electroluminescent materials.
Table 1: Performance of an OLED Device Using a Naphthalene-Derivative Host Material (2-NaAn-1-PNa)
| Parameter | Value |
| Host Material | 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene |
| Emission Color | Blue |
| Electroluminescence Max (ELmax) | 460 nm |
| CIE Coordinates (x, y) | (0.133, 0.141) |
| Current Efficiency (CE) | 9.3 cd/A |
| External Quantum Efficiency (EQE) | 8.3% |
| Luminance | 934 cd/m² |
| Operating Voltage (at 10 mA/cm²) | 3.9 V |
Hole Transporting Materials and Electron Transporting Materials
Charge transport layers are critical components in many electronic devices, including OLEDs and solar cells, as they facilitate the efficient movement of charge carriers (holes and electrons). ossila.com Organic charge transport materials are often aromatic and possess conjugated structures to enhance conductivity. ossila.com The molecular structure of this compound suggests potential for charge transport, and its parent naphthalene ring is a key component in both hole transporting materials (HTMs) and electron transporting materials (ETMs).
For hole transport, triphenylamine (TPA) is a common functional group used in HTMs due to its electron-blocking and hole-transporting capabilities. researchgate.net Naphthalene has been incorporated as a core structure in TPA-based HTMs. For example, a material designated TPA-NAP-TPA, which is 4,4'-(naphthalene-2,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), has been successfully used in inverted perovskite solar cells. researchgate.net
For electron transport, naphthalene diimides (NDIs) are a prominent class of n-type organic materials. uts.edu.au NDI-based materials are among the most promising electron transport layer (ETL) materials for perovskite solar cells, owing to their favorable optoelectronic properties and stability. researchgate.netnih.gov Thermally evaporated NDI derivatives have been used to create ETLs in perovskite solar cells, achieving power conversion efficiencies (PCEs) of up to 15.6%. nih.gov These devices also demonstrated good long-term stability against environmental stressors. nih.gov
Table 2: Properties of Naphthalene-Based Charge Transport Materials
| Material Type | Example Class/Compound | Application | Key Features |
| Hole Transport Material (HTM) | Triphenylamine-Naphthalene Core (TPA-NAP-TPA) | Perovskite Solar Cells | Good hole transporting and electron blocking abilities. researchgate.net |
| Electron Transport Material (ETM) | Naphthalene Diimide (NDI) Derivatives | Perovskite Solar Cells | High electron mobility, good stability, tunable properties. uts.edu.au |
Non-Linear Optical (NLO) Materials for Photonics
Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics, such as in optical power limiting and second harmonic generation. A key requirement for NLO activity is a molecular structure with an extended π-conjugated system, often incorporating electron donor and acceptor groups to facilitate charge transfer. The structure of this compound, being a conjugated diaromatic system similar to stilbene (B7821643), provides the necessary electronic framework for potential NLO properties.
Research on related compounds supports this potential. Chalcone derivatives, which feature a similar conjugated backbone, exhibit excellent NLO properties when functionalized with donor and acceptor groups on their phenyl rings. The delocalization of electrons within the π-conjugated system leads to high electron density mobility, which is ideal for NLO materials. The presence of a π-conjugated bridge, like the ethenyl group in this compound, is crucial for tuning NLO characteristics.
Polymer Science and Engineering
The naphthalene nucleus is a versatile component in polymer chemistry, used to synthesize polymers with high thermal stability and specific functionalities. The phenylethenyl group in this compound introduces additional reactivity, allowing it to participate in polymerization reactions.
Role as Monomers in Polymer Synthesis
The this compound molecule contains a vinyl group (as part of the styryl moiety), which can potentially undergo addition polymerization, similar to styrene (B11656), to form a polymer backbone. While specific reports on the homopolymerization of this compound are not detailed, the synthesis of various polynaphthalenes and naphthalene-containing copolymers is well-established.
Naphthalene itself can be polymerized using methods like Friedel–Crafts crosslinking or through nickel-catalyzed polycondensation of di-halogenated naphthalenes. nih.govresearchgate.net For example, poly(1,4-naphthylene) has been prepared by the thermolysis of dialkynylbenzenes and by the polycondensation of Grignard reagents from dibromides. researchgate.netdtic.mil Furthermore, naphthalene-based monomers are used to create advanced polymers such as poly(aryl ether sulfone)s, which exhibit high glass transition temperatures (219-236 °C) and excellent thermal stability. researchgate.net These examples demonstrate the utility of the naphthalene unit in creating robust polymer structures. The presence of the polymerizable ethenyl group on the naphthalene ring in this compound offers a direct route to incorporate this stable aromatic moiety into a polymer chain.
Photoinitiators and Photosensitizers in Polymerization Processes
A photoinitiator or photosensitizer is a compound that absorbs light and generates reactive species (free radicals or cations) to initiate a polymerization reaction. The extended aromatic and conjugated system of this compound allows it to absorb UV or visible light, making it a candidate for such applications.
Research has shown that derivatives of styrylnaphthalene are effective photosensitizers. A study on 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives demonstrated their use as universal photosensitizers for diaryliodonium salts in photoinitiating systems. These systems were capable of initiating both free-radical and cationic polymerization under visible light (e.g., a 405 nm LED). This versatility is highly valuable for applications such as 3D printing and the creation of functional nanocomposites.
Similarly, other molecules with a styryl group attached to an aromatic system, such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, have been shown to be high-performance photoinitiators for the free-radical polymerization of (meth)acrylates under near-UV or visible LED irradiation. These findings underscore the role of the styryl-aromatic structure in light-induced polymerization processes.
Development of Photo-Curable Resins for Additive Manufacturing (e.g., 3D Printing)
The field of additive manufacturing, particularly 3D printing, relies heavily on the development of advanced photo-curable resins. These resins, liquid photopolymers, solidify upon exposure to light of a specific wavelength, a process known as photopolymerization. The efficiency and properties of the final printed object are largely dependent on the chemical composition of the resin, which typically includes monomers, oligomers, and a photoinitiator system.
While direct application of this compound in commercial 3D printing resins is not extensively documented, its structural motifs are found in compounds used for these technologies. Naphthalene derivatives are explored for their ability to enhance the thermal and mechanical properties of cured materials. The phenylethenyl moiety, a stilbene-like structure, is known for its photophysical properties, including high quantum yields of fluorescence, which is crucial for photosensitization processes.
In a photo-curable resin, this compound could potentially function as a reactive monomer or as a photosensitizer. As a monomer, its rigid naphthalene core could contribute to the high thermal stability and mechanical strength of the resulting polymer network. As a photosensitizer, it could absorb light and transfer the energy to a photoinitiator, triggering the polymerization of other monomers in the formulation. This is particularly useful for curing resins with light sources like LEDs, which have specific emission wavelengths.
Research into related compounds, such as derivatives of 9-[(E)-2-phenylethenyl]anthracene, has demonstrated their suitability as photosensitizers for initiating various types of photopolymerization processes for 3D printing applications. These systems can be used in digital light processing (DLP) technology, a high-resolution method of 3D printing. The versatility of these initiating systems has been verified in both radical and cationic photopolymerization, which are the two major chemical pathways for curing resins.
The table below summarizes the components and properties of a typical photo-curable resin that could incorporate a compound like this compound.
| Component | Function | Desired Properties | Potential Role of this compound |
| Monomers/Oligomers | Building blocks of the polymer network | Low viscosity, high reactivity, tailored mechanical properties | Co-monomer to enhance thermal and mechanical stability |
| Photoinitiator | Generates reactive species upon light absorption | High absorption at the light source wavelength, efficient radical/cation generation | --- |
| Photosensitizer | Absorbs light and transfers energy to the photoinitiator | High molar absorptivity, efficient energy transfer | Could act as a photosensitizer for visible light curing |
| Additives | Modify properties like color, flexibility, stability | Pigments, plasticizers, stabilizers | --- |
Advanced Functional Organic Materials
The unique electronic and photophysical properties of this compound make it a candidate for the development of advanced functional organic materials. These materials are designed to have specific, controllable responses to external stimuli, making them suitable for a range of applications from sensors to smart fabrics.
Self-Assembled Materials with Tunable Optical Properties
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. For π-conjugated organic molecules like this compound, the primary driving force for self-assembly is often π-π stacking, where the planar aromatic rings of adjacent molecules align.
The self-assembly of naphthalene derivatives can lead to the formation of various nanostructures, such as nanofibers and nanotwists. These organized structures can exhibit unique optical properties that are different from the individual molecules in solution. For instance, aggregation can lead to changes in the absorption and emission spectra, a phenomenon known as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ).
In the case of this compound, self-assembly could lead to materials with tunable optical properties. The extent of π-stacking and the morphology of the resulting aggregates can be controlled by factors such as solvent polarity, temperature, and concentration. rsc.org This allows for the fine-tuning of the material's fluorescence color and intensity. For example, a naphthalene–phenanthro[9,10-d]imidazole-based π-conjugated molecule has been shown to self-assemble into various superstructures with distinct morphologies, generating multiple tunable emission colors from blue to white light depending on the solvent polarity. rsc.org
The relationship between the self-assembly of naphthalene-based molecules and their optical properties is summarized in the table below.
| Self-Assembled Structure | Driving Interactions | Resulting Optical Properties | Controlling Factors |
| Nanofibers, Nanotwists | π-π stacking, hydrogen bonding | Circularly polarized luminescence, altered emission spectra | Molecular structure (e.g., isomeric form) |
| J-aggregates | Head-to-tail π-stacking | Red-shifted absorption and emission | Solvent, temperature |
| H-aggregates | Face-to-face π-stacking | Blue-shifted absorption, often quenched emission | Concentration, solvent |
Stimuli-Responsive Materials (e.g., Photochromic, Thermochromic)
Stimuli-responsive materials are "smart" materials that change their properties in response to external stimuli. The π-conjugated system of this compound is sensitive to its environment, making it a candidate for the development of such materials.
Photochromic materials change color upon exposure to light. This process typically involves a reversible photochemical reaction, such as a cis-trans isomerization or a ring-opening/closing reaction. While stilbene (phenylethenylbenzene) is a classic photochromic molecule, the introduction of the naphthalene moiety can modify these properties. Naphthalene-based analogues of salicylideneaniline have been shown to exhibit photochromism in solution through intramolecular hydrogen atom transfer. researchgate.net
Thermochromic materials change color in response to temperature changes. This can be due to a phase transition in the material that alters the intermolecular interactions and, consequently, the electronic structure. utdallas.edu For example, some naphthalene diimide derivatives exhibit reversible thermochromism in the solid state, with colors changing from orange at low temperatures to yellow at high temperatures. utdallas.edu This behavior is linked to changes in the crystal packing and intermolecular π-π interactions. Such thermochromic naphthalene diimide derivatives have even been incorporated into polymeric 3D printing materials, demonstrating that the resulting objects retain their thermochromic properties. utdallas.eduresearchgate.net
The stimuli-responsive behavior of materials based on naphthalene derivatives is detailed in the table below.
| Stimulus | Type of Response | Underlying Mechanism | Example from Naphthalene Derivatives |
| Light (UV/Visible) | Photochromism | Reversible isomerization or photochemical reaction | Intramolecular hydrogen atom transfer in naphthalene-based salicylideneanilines researchgate.net |
| Temperature | Thermochromism | Change in crystal packing, phase transition | Reversible color change in naphthalene diimide crystals due to altered π-π stacking utdallas.edu |
| Solvent Polarity | Solvatochromism | Change in dipole moment upon excitation, stabilization by solvent | Red-shift in fluorescence emission with increasing solvent polarity in dimethylamino naphthalene-based cyanostyrene derivatives researchgate.net |
| Mechanical Force | Mechanochromism | Disruption of crystal packing, phase transition from crystalline to amorphous | Change in emission wavelength upon grinding, recoverable by solvent exposure researchgate.netnih.gov |
Advanced Biological Probes and Mechanistic Studies Excluding Clinical, Dosage, and Safety
Investigation of Cellular and Molecular Mechanisms
Understanding how 1-(2-Phenylethenyl)naphthalene and its analogues interact with biological systems at a fundamental level is crucial for their development as research tools. Studies delve into their molecular targets, their influence on protein-ligand interactions, and their mechanisms of antimicrobial activity.
Derivatives of both naphthalene (B1677914) and stilbene (B7821643) are known to interact with a variety of biological targets, influencing numerous cellular pathways. Naphthalene-containing compounds have been investigated for a wide range of therapeutic properties, including anticancer and antimicrobial effects, by acting on targets such as topoisomerases and microtubules. The introduction of a naphthalene ring into a molecule can enhance its metabolic stability while preserving its pharmacological activity.
One derivative, 1,2-Naphthoquinone, has been shown to mediate its effects through the production of reactive oxygen species (ROS), which in turn impacts signal transduction pathways like those involving kappaB kinase b (IKKbeta) and protein tyrosine phosphatase 1B (PTP1B). Stilbene derivatives are recognized for a broad spectrum of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties. The combined naphthalene-stilbene scaffold is therefore of interest for its potential to modulate these and other cellular pathways.
Table 1: Examples of Biological Activities and Potential Molecular Targets for Naphthalene and Stilbene Derivatives
| Compound Class | Example Compound | Biological Activity | Potential Molecular Target/Pathway |
|---|---|---|---|
| Naphthalene Derivatives | Naphthalene-substituted triazole spirodienones | Anticancer | Microtubule inhibition, Cell cycle arrest |
| 1,2-Naphthoquinone | Cytotoxicity, Inflammation | ROS production, PTP1B, IKKbeta pathway | |
| Stilbene Derivatives | Resveratrol | Anticancer, Anti-inflammatory | Various kinases, Estrogen receptors |
A significant area of investigation for stilbene and naphthalene analogues is their interaction with tubulin, a critical protein for microtubule formation and cellular division. The majority of small-molecule vascular-disrupting agents (VDAs) function by interacting with the tubulin-microtubule system. Many of these compounds, particularly stilbene derivatives like Combretastatin A-4, bind to the colchicine (B1669291) site on β-tubulin. This binding event inhibits the assembly of tubulin into microtubules, leading to the depolymerization of the microtubule network.
The disruption of microtubule structure is a primary event that triggers profound changes in cell morphology and function. In endothelial cells, this leads to cytoskeletal reorganization, cell rounding, and disruption of cell junctions, ultimately increasing vascular permeability. In proliferating cells, the inhibition of tubulin polymerization causes cell cycle arrest in the G2/M phase, which can subsequently lead to apoptosis. Naphthalene derivatives have also been identified as potent microtubule inhibitors, suggesting that the this compound scaffold may effectively target tubulin.
Table 2: Effects of Tubulin-Binding Agents on Microtubule Dynamics
| Agent Class | Example | Binding Site | Primary Effect | Consequence |
|---|---|---|---|---|
| Stilbene Derivative | Combretastatin A-4 | Colchicine site | Inhibition of tubulin polymerization | Microtubule depolymerization, G2/M arrest, Apoptosis |
| Vinca Alkaloids | Vinblastine | Vinca alkaloid site | Inhibition of tubulin polymerization | Disruption of mitotic spindle |
| Taxanes | Paclitaxel (Taxol) | Taxoid binding domain | Stabilization of microtubules | Inhibition of mitosis, Apoptosis |
The antimicrobial properties of naphthalene and stilbene derivatives are another active area of research. For stilbene derivatives, antimicrobial activity is often linked to the presence and position of hydroxyl groups on the phenyl rings. However, other mechanisms are also at play.
Studies on phenanthrenes, which are structurally related to the fused ring system of naphthalene, reveal a mechanism of action involving the disruption of the bacterial cell membrane. These compounds can cause a loss of membrane potential and compromise the integrity of the bacterial membrane. This damage leads to the leakage of essential intracellular components, such as alkaline phosphatase and DNA, ultimately resulting in bacterial cell death. The process may also involve an increase in the level of reactive oxygen species (ROS) within the bacteria, further contributing to cellular damage. This membrane-disruptive mechanism is advantageous as it may slow the development of bacterial resistance compared to drugs that act on specific intracellular targets.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.
The synthesis of a diverse library of analogues is essential for establishing robust SAR profiles. For naphthalene-stilbene compounds, various synthetic strategies are employed to modify both the naphthalene and stilbene portions of the molecule. The goal is to systematically alter substituents on the aromatic rings to enhance potency, selectivity, or other pharmacological properties.
Several classic and modern organic reactions are utilized for the synthesis of the core stilbene scaffold. These methods allow for the coupling of the naphthalene moiety with a substituted phenyl ring via an ethenyl linker.
Table 3: Common Synthetic Methods for Stilbene Analogues
| Reaction Name | Description | Key Reagents | Selectivity |
|---|---|---|---|
| Wittig Reaction | Reaction of a phosphonium (B103445) ylide (derived from a benzyl (B1604629) halide) with an aldehyde (e.g., naphthaldehyde). | Benzyltriphenylphosphonium (B107652) bromide, n-BuLi, Aldehyde | Often yields E/Z mixtures, can be optimized for E-isomer |
| Horner-Wadsworth-Emmons (HWE) Reaction | A modification of the Wittig reaction using a phosphonate (B1237965) carbanion, which is more reactive. | Benzyl phosphonate, Base (e.g., NaH, KOtBu), Aldehyde | Generally provides high E-selectivity |
| Perkin Condensation | Condensation of an aromatic aldehyde and an acid anhydride (B1165640). | Phenylacetic acid, Aldehyde, Base (e.g., Triethylamine) | Used for synthesizing α,β-unsaturated carboxylic acids, which can be precursors. |
| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. | Phenylacetylene, Aryl iodide, Palladium catalyst, Copper co-catalyst | Forms an alkyne, which is then selectively reduced (e.g., with LiAlH4) to the trans-alkene. |
These synthetic approaches enable the creation of analogues with varied substitution patterns on both aromatic rings, allowing researchers to probe the effects of electron-donating and electron-withdrawing groups, steric bulk, and hydrogen-bonding potential on biological activity.
In conjunction with chemical synthesis and biological testing, computational methods are powerful tools for predicting the biological activity of novel compounds and understanding their interactions with molecular targets. These in silico approaches can accelerate the drug discovery process by prioritizing compounds for synthesis and testing.
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction (binding affinity). For naphthalene-stilbene analogues, docking studies
Fluorescent Probes and Imaging Agents
A review of scientific literature did not yield specific studies on the development or application of this compound as a hydration-sensitive biomolecular probe. Research in this area typically focuses on fluorophores that exhibit significant changes in their fluorescence properties, such as emission intensity or wavelength, in response to changes in the polarity of their microenvironment, which is indicative of the hydration state. While stilbene and naphthalene derivatives are classes of compounds known for their fluorescent properties, specific data on the hydration sensitivity of this compound is not available in the reviewed literature.
There is no specific information available in the reviewed scientific literature detailing the use of this compound as a probe for specific organelles or cellular components. The development of such probes requires the molecule to have features that direct its localization to a particular organelle, such as the mitochondria, lysosomes, or nucleus.
No specific research was found that investigates this compound for singlet oxygen trapping or generation in the context of photodynamic research. This area of study is critical for the development of photosensitizers for photodynamic therapy, where compounds are activated by light to produce reactive oxygen species like singlet oxygen to induce cell death.
Preclinical in vitro Biological Activity Assessments
In vitro Cytotoxicity Studies on Cell Lines (e.g., Cancer Cell Lines)
Comprehensive searches of scientific databases did not identify any studies that specifically report the in vitro cytotoxicity of this compound on any cancer cell lines. While the broader classes of stilbene and naphthalene derivatives have been investigated for their cytotoxic effects against various cancers, data for this specific compound is not present in the available literature.
In vitro Antioxidant Activity Evaluation
There are no specific studies in the reviewed literature that evaluate the in vitro antioxidant activity of this compound. The assessment of antioxidant activity typically involves assays that measure the compound's ability to scavenge free radicals or chelate pro-oxidant metals. Although various naphthalene and stilbene derivatives have been explored for their antioxidant potential, specific data for this compound is lacking.
In vitro Antimicrobial Activity against Pathogenic Microorganisms
While specific antimicrobial studies on this compound are not extensively documented in publicly available literature, the broader classes of compounds to which it belongs—stilbenes and naphthalene derivatives—have been the subject of significant research for their potential as antimicrobial agents. The antimicrobial activity of these related compounds offers valuable insights into the potential efficacy of this compound against pathogenic microorganisms.
Stilbene derivatives, characterized by a 1,2-diphenylethylene core, are naturally occurring compounds in various plants and are known for their diverse biological activities, including antimicrobial effects. The presence of hydroxyl groups on the phenyl rings is often crucial for their antimicrobial action. For instance, resveratrol, a well-known stilbene, exhibits activity against both Gram-positive and Gram-negative bacteria. Synthetic stilbene derivatives have also been developed to enhance their antimicrobial properties.
Similarly, the naphthalene scaffold is a key component in several established antimicrobial drugs and numerous synthetic derivatives with significant antimicrobial properties have been reported. Naphthalene-containing compounds have shown a broad spectrum of activity against a range of human pathogens.
Research into hybrid molecules incorporating both stilbene and naphthalene moieties has been driven by the aim of discovering new compounds with enhanced biological activity. The investigation of such compounds has in some cases revealed promising antibacterial and antifungal properties. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Below are data from studies on naphthalene-containing compounds, which, while not being this compound, provide an indication of the antimicrobial potential of this structural class.
A study on naphthalene-bearing azole derivatives identified several compounds with potent activity against Gram-positive bacteria. The MIC values for some of these derivatives are presented in the table below.
| Compound | Enterococcus faecalis | Staphylococcus aureus |
|---|---|---|
| Derivative 9 | < 1 | < 1 |
| Derivative 10 | - | < 1 |
| Derivative 16 | 1 | 2 |
In another study, a series of novel naphthalene-chalcone hybrids were synthesized and evaluated for their antimicrobial activity. Chalcones, which share a three-carbon α,β-unsaturated carbonyl system, are structurally related to stilbenes. One of the synthesized compounds demonstrated notable anticandidal and antibacterial activity.
| Microorganism | MIC50 (µg/mL) |
|---|---|
| Candida albicans | 15.625 |
| Candida krusei | 15.625 |
| Staphylococcus aureus | 31.250 |
| Staphylococcus epidermidis | 31.250 |
These findings from related compound classes underscore the potential of naphthalene-stilbene hybrids as a promising area for the discovery of new antimicrobial agents. Further research is required to specifically determine the in vitro antimicrobial profile of this compound against a broad range of pathogenic microorganisms.
Future Research Directions and Emerging Paradigms for 1 2 Phenylethenyl Naphthalene
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Predictive Modeling and Property Optimization: Machine learning algorithms can be trained on existing data for stilbene (B7821643) and naphthalene (B1677914) derivatives to develop Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. aimlic.comnih.gov These models can predict the biological activity, photophysical properties, and electronic characteristics of novel, unsynthesized derivatives of 1-(2-phenylethenyl)naphthalene. This predictive capability significantly reduces the time and resources required for experimental screening by identifying promising candidates for synthesis and testing. aimlic.com For instance, AI can be leveraged to predict the toxicity of new derivatives, ensuring that research efforts are focused on safer compounds. aimlic.com
Accelerating Discovery and Synthesis: AI and ML can also play a crucial role in synthetic planning. By analyzing vast databases of chemical reactions, these systems can propose efficient and novel synthetic routes to this compound and its analogs. aimlic.com This not only accelerates the discovery of new compounds but also aids in optimizing reaction conditions for higher yields and purity. aimlic.comscitechdaily.com
Data Analysis and Interpretation: In analytical chemistry, AI is transforming the interpretation of complex data from techniques like spectroscopy and chromatography. aimlic.com For complex systems involving this compound, AI-driven tools can help to deconvolve intricate spectra, identify unknown components, and extract meaningful patterns that might be missed by human analysis. aimlic.com
The integration of AI and ML is expected to create a synergistic cycle of prediction, synthesis, and characterization, leading to the rapid development of new materials based on this compound with tailored functionalities.
Sustainable Synthesis and Green Chemistry Innovations
The growing emphasis on environmental responsibility is driving a shift towards sustainable practices in chemical synthesis. jddhs.comresearchgate.netrsc.org The principles of green chemistry, which focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency, are becoming central to the production of compounds like this compound. jddhs.comnih.gov
Key Green Chemistry Approaches:
Alternative Solvents: The use of greener solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of the synthesis process. jddhs.com
Catalysis: The development and use of highly efficient and recyclable catalysts, including biocatalysts and heterogeneous catalysts, can lead to cleaner and more atom-economical reactions. jddhs.comnih.gov
Energy Efficiency: Techniques such as microwave-assisted synthesis and flow chemistry can reduce reaction times and energy consumption compared to traditional heating methods. jddhs.com
Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of this compound can further enhance its sustainability profile. jddhs.com
By embracing these green chemistry principles, researchers can develop environmentally benign synthetic routes to this compound and its derivatives, aligning chemical innovation with long-term sustainability goals. researchgate.net
Advanced Characterization Techniques for Complex Systems
A deeper understanding of the behavior of this compound in complex environments is crucial for its application in advanced materials and biological systems. Advanced characterization techniques provide the necessary tools to probe its structure, dynamics, and interactions at the molecular level.
Probing Molecular Structure and Dynamics:
Spectroscopy and Microscopy: Techniques such as ultrafast transient absorption spectroscopy and single-molecule fluorescence spectroscopy can provide detailed insights into the photoisomerization dynamics and excited-state properties of this compound.
X-ray Crystallography: For solid-state applications, single-crystal X-ray crystallography is invaluable for determining the precise three-dimensional structure and packing of this compound derivatives. beilstein-journals.org
Analyzing Complex Mixtures: The electronic properties of naphthalene derivatives can be investigated through experimental measurements and theoretical simulations. researchgate.net The analysis of Hirshfeld surfaces can provide insights into intermolecular interactions that influence the conductivity of these materials. researchgate.net
These advanced techniques, coupled with computational modeling, will enable a more comprehensive understanding of how this compound behaves in complex systems, paving the way for the rational design of new materials with optimized performance.
Multifunctional Material Design and Performance Optimization
The unique combination of a photoresponsive stilbene unit and a fluorescent naphthalene core makes this compound an excellent building block for multifunctional materials. researchgate.netnih.gov
Photoresponsive Materials: The photoisomerization of the stilbene moiety can be harnessed to create materials that change their properties in response to light. nih.govmpg.despecificpolymers.comresearchgate.net This could include photo-switchable adhesives, self-healing polymers, and light-controlled drug delivery systems. mpg.de The incorporation of this compound into polymer networks could allow for the reversible control of material properties such as stiffness, shape, and permeability. specificpolymers.com
Luminescent Materials: Naphthalene and stilbene derivatives are known for their strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.comnih.gov By modifying the structure of this compound, it is possible to tune its emission color and quantum yield, leading to the development of highly efficient and stable luminescent materials. mdpi.com
Data Table: Potential Applications of Multifunctional Materials based on this compound
| Material Type | Potential Application | Key Property |
| Photoresponsive Polymers | Self-healing coatings, smart textiles | Reversible photoisomerization |
| Luminescent Materials | Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield |
| Photochromic Materials | Optical data storage, smart windows | Reversible color change upon irradiation |
| Fluorescent Probes | Bio-imaging, chemical sensing | Environment-sensitive fluorescence |
The design of multifunctional materials based on this compound represents a significant area of future research, with the potential to create novel devices and technologies with on-demand properties.
Deeper Mechanistic Understanding of Biological Interactions
Naphthalene and stilbene derivatives have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netmdpi.comnih.govhilarispublisher.commdpi.com A deeper understanding of the mechanisms through which this compound interacts with biological targets is essential for its development as a therapeutic agent.
Exploring Biological Activities:
Anticancer Activity: Many naphthalene and stilbene derivatives have demonstrated potent anticancer activity. nih.govnih.govrsc.orgnih.gov Future research should focus on evaluating the cytotoxicity of this compound against various cancer cell lines and elucidating its mechanism of action, which could involve the induction of apoptosis or the inhibition of key signaling pathways.
Anti-inflammatory and Antioxidant Effects: Stilbene derivatives, in particular, are known for their antioxidant and anti-inflammatory properties. hilarispublisher.commdpi.com Investigating the ability of this compound to scavenge free radicals and modulate inflammatory responses could lead to its use in treating inflammatory diseases.
Antimicrobial Properties: The antimicrobial potential of this compound against a range of bacteria and fungi should be explored, building on the known antimicrobial activity of related compounds. mdpi.com
Structure-Activity Relationship (SAR) Studies: Systematic modifications to the structure of this compound, coupled with biological testing, will be crucial for establishing clear structure-activity relationships. This knowledge will guide the design of more potent and selective analogs with improved pharmacokinetic properties.
A thorough investigation of the biological interactions of this compound could uncover new therapeutic applications and contribute to the development of novel drugs for a variety of diseases.
Exploration of Novel Application Domains
The unique properties of this compound open up possibilities for its use in a variety of emerging and unconventional application domains.
Molecular Electronics: The conjugated π-system of this compound makes it a candidate for use in molecular-scale electronic components, such as molecular wires and switches. Its ability to switch between two distinct isomers upon light irradiation could be exploited to control the flow of current at the nanoscale.
Photoresponsive Surfaces: By grafting this compound onto surfaces, it is possible to create materials with tunable properties, such as wettability and adhesion. Such photoresponsive surfaces could find applications in microfluidic devices, "smart" coatings, and rewritable paper-like displays.
Advanced Optical Materials: The photochromic properties of this compound could be utilized in the development of advanced optical materials, including 3D optical data storage media and materials for holography. The ability to reversibly change the refractive index of a material using light is a key requirement for these applications.
The exploration of these novel application domains will require interdisciplinary collaboration between chemists, physicists, and materials scientists, and could lead to transformative technologies based on the unique properties of this compound.
Q & A
Synthesis and Characterization
Q: What are the optimal synthetic routes for 1-(2-Phenylethenyl)naphthalene, and how can researchers validate structural purity in complex reaction mixtures? A: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, between 1-bromonaphthalene and styrene derivatives. To validate purity:
- Use high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm molecular structure and substituent positions.
- Employ HPLC-DAD/UV-Vis spectroscopy to detect impurities, especially regioisomers from competing coupling pathways.
- Apply X-ray crystallography for unambiguous structural confirmation if single crystals are obtainable .
Advanced Note: For kinetic studies, monitor reactions in situ via FT-IR or Raman spectroscopy to track intermediate formation and optimize catalytic conditions.
Toxicokinetics and Mechanistic Studies
Q: How can researchers design experiments to resolve contradictions in reported hepatic and respiratory toxicity data for naphthalene derivatives? A:
- In vitro models: Use primary hepatocytes and lung epithelial cells (e.g., A549) to compare metabolite profiles (e.g., naphthalene epoxides) via LC-MS/MS . Include CYP450 inhibitors (e.g., α-naphthoflavone) to isolate enzyme-specific effects .
- In vivo models: Conduct dose-response studies in rodents with controlled exposure routes (inhalation vs. oral). Measure biomarkers like urinary 1-naphthol and glutathione depletion in lung tissue .
- Data reconciliation: Apply systematic review frameworks (e.g., ATSDR’s risk-of-bias criteria) to assess study reliability, prioritizing peer-reviewed studies with rigorous dose documentation .
Environmental Fate and Analytical Method Development
Q: What methodologies are recommended for quantifying this compound in environmental matrices, and how do transformation products affect data interpretation? A:
- Sample preparation: Use solid-phase extraction (SPE) with C18 cartridges for water/soil samples. For air, deploy passive samplers (e.g., PUF disks) followed by thermal desorption-GC/MS .
- Detection: Optimize GC×GC-TOFMS for isomer separation or HPLC-fluorescence for trace-level quantification (LOD < 0.1 ppb).
- Transformation products: Identify photodegradation byproducts (e.g., quinones) via high-resolution orbitrap MS and assess their ecotoxicity using Daphnia magna bioassays .
Computational Modeling
Q: How can density functional theory (DFT) and molecular dynamics (MD) simulations predict the photophysical properties and aggregation behavior of this compound? A:
- DFT: Calculate HOMO-LUMO gaps (B3LYP/6-311+G(d,p)) to estimate fluorescence emission wavelengths. Compare with experimental Stokes shifts to validate solvatochromic effects .
- MD simulations: Model π-π stacking interactions in thin films using Amber force fields to predict crystallinity and charge-carrier mobility for optoelectronic applications.
- Machine learning: Train models on existing naphthalene derivative datasets to predict solubility parameters and miscibility with polymer matrices .
Conflicting Data in Health Effects
Q: What strategies are effective in reconciling discrepancies between in vitro genotoxicity assays and in vivo carcinogenicity studies for this compound? A:
- Mechanistic profiling: Perform Comet assays (in vitro) and micronucleus tests (in vivo) under identical metabolic activation conditions (e.g., S9 liver fractions).
- Dosimetry adjustments: Use physiologically based pharmacokinetic (PBPK) modeling to align in vitro concentrations with realistic tissue exposures .
- Evidence weighting: Apply the OHAT/NTP risk assessment framework to grade studies based on sample size, reproducibility, and relevance to human pathways .
Advanced Spectroscopic Techniques
Q: How can time-resolved spectroscopy elucidate excited-state dynamics and intersystem crossing efficiency in this compound? A:
- Transient absorption spectroscopy (TAS): Resolve triplet-state lifetimes (µs-ms range) using laser pulse excitation (e.g., 355 nm) and probe delays.
- Temperature-dependent studies: Measure activation energies for non-radiative decay pathways in cryogenic matrices (e.g., 77 K ethanol glass).
- Quantum yield calculations: Compare fluorescence (ΦF) and phosphorescence (ΦP) yields to quantify spin-orbit coupling effects influenced by heavy-atom substituents .
Tables for Methodological Reference
| Analytical Technique | Application | Key Parameters |
|---|---|---|
| GC×GC-TOFMS | Isomer separation in environmental samples | Modulation period: 6 s; Phase ratio: 0.8 |
| HPLC-fluorescence | Trace quantification (LOD: 0.05 ppb) | λ_ex/λ_em: 290/340 nm; C18 column, 5 µm |
| DFT (B3LYP/6-311+G(d,p)) | HOMO-LUMO gap prediction | Solvent model: PCM (acetonitrile) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
